4-(Hydroxy(pyridin-2-yl)methyl)phenol
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-[hydroxy(pyridin-2-yl)methyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c14-10-6-4-9(5-7-10)12(15)11-3-1-2-8-13-11/h1-8,12,14-15H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWKWIXLSFYSHJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(C2=CC=C(C=C2)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical structure and properties of 4-(Hydroxy(pyridin-2-yl)methyl)phenol
This technical guide details the chemical architecture, synthetic pathways, and pharmaceutical relevance of 4-(Hydroxy(pyridin-2-yl)methyl)phenol (CAS: 33455-95-7). Commonly identified as a critical intermediate and impurity in the manufacturing of laxatives like Bisacodyl and Sodium Picosulfate, this molecule represents a pivotal "mono-adduct" stage in the condensation of pyridine-2-carboxaldehyde with phenol.
Executive Summary
4-(Hydroxy(pyridin-2-yl)methyl)phenol is a secondary alcohol linking a pyridine ring and a phenol moiety. It serves as the primary electrophilic intermediate in the synthesis of triarylmethane derivatives, specifically the diphenol pharmacophore found in Bisacodyl. Its presence in final drug products is strictly regulated as a process-related impurity (Impurity A/Intermediate). Understanding its physicochemical behavior—particularly the lability of the benzylic hydroxyl group—is essential for controlling the purity profile of downstream APIs.
Part 1: Chemical Architecture & Identity
Nomenclature and Identifiers
| Parameter | Detail |
| IUPAC Name | 4-[Hydroxy(pyridin-2-yl)methyl]phenol |
| Common Synonyms | (4-Hydroxyphenyl)(pyridin-2-yl)methanol; Bisacodyl Impurity A; Desacetyl Bisacodyl Mono-adduct |
| CAS Registry Number | 33455-95-7 |
| Molecular Formula | C₁₂H₁₁NO₂ |
| Molecular Weight | 201.22 g/mol |
| Chirality | Contains one stereocenter (C-OH).[1] Typically isolated as a racemate in industrial synthesis. |
Physicochemical Properties
The molecule exhibits amphoteric character due to the basic pyridine nitrogen (
-
Solubility: Soluble in polar organic solvents (DMSO, Methanol, Ethyl Acetate); sparingly soluble in water unless pH is adjusted to ionize the pyridine (low pH) or phenol (high pH).
-
Reactivity: The benzylic alcohol position is activated by both the electron-poor pyridine ring and the electron-rich phenol ring, making it susceptible to dehydration or nucleophilic substitution.
Part 2: Synthetic Pathways & Formation Mechanism
The formation of 4-(Hydroxy(pyridin-2-yl)methyl)phenol is the rate-determining first step in the synthesis of Bisacodyl-related compounds. It arises from the acid-catalyzed condensation of 2-Pyridinecarboxaldehyde and Phenol .
Reaction Mechanism (Hydroxyalkylation)
-
Activation: The carbonyl oxygen of 2-pyridinecarboxaldehyde is protonated (or coordinated by a Lewis acid), increasing electrophilicity.
-
Electrophilic Attack: The phenol ring, activated by its hydroxyl group, attacks the carbonyl carbon at the para position.
-
Re-aromatization: Loss of a proton restores aromaticity to the phenol ring, yielding the target carbinol.
Critical Process Parameter (CPP): If the reaction continues with a second equivalent of phenol, the hydroxyl group of the target molecule is protonated and lost as water (dehydration), generating a resonance-stabilized carbocation (quinone methide character). This cation is immediately attacked by a second phenol molecule to form the bis-phenol (Bisacodyl precursor).
-
Isolation Strategy: To isolate the mono-adduct (target), stoichiometry must be controlled (1:1 ratio) and the reaction stopped before the second condensation occurs.
Visualization of Synthetic Logic
Figure 1: Stepwise condensation pathway. The target molecule is the stable intermediate formed prior to the second phenolic addition.
Part 3: Analytical Characterization
For researchers validating the identity of this compound, the following spectral characteristics are diagnostic.
Mass Spectrometry (LC-MS)
-
Ionization: ESI Positive Mode.
-
Molecular Ion:
Da. -
Fragmentation Pattern:
-
Loss of water (
): Highly characteristic of the benzylic alcohol. -
Tropylium-like ion formation due to the benzyl-pyridine resonance.
-
Nuclear Magnetic Resonance (NMR)
-
1H NMR (DMSO-d6):
-
5.6 - 5.8 ppm (s, 1H): The methine proton (
-OH) is a distinct singlet (or doublet if coupling with OH is resolved). - 8.4 - 8.6 ppm (d, 1H): Proton adjacent to the pyridine nitrogen (C6-H).
- 6.6 - 7.2 ppm (m, 4H): AA'BB' system of the para-substituted phenol ring.
-
5.6 - 5.8 ppm (s, 1H): The methine proton (
HPLC Profiling (Impurity Control)
In Reverse Phase HPLC (C18 column), the target molecule is more polar than the bis-phenol product (Bisacodyl precursor) due to the free aliphatic hydroxyl group and lack of a second lipophilic phenyl ring.
-
Elution Order: Pyridine < Phenol < Target (Mono-adduct) < Bis-phenol < Bisacodyl (Ester).
-
Detection: UV at 260 nm (Pyridine absorption max).
Part 4: Stability & Degradation Risks
Handling this compound requires awareness of two primary degradation pathways, which define its storage protocols.
Oxidation (Ketone Formation)
Exposure to air or oxidizing agents converts the secondary alcohol to a ketone: (4-hydroxyphenyl)(pyridin-2-yl)methanone .
-
Prevention: Store under inert atmosphere (Argon/Nitrogen).
Dehydration (Alkene Formation)
Under acidic conditions or high heat, the compound eliminates water to form a stilbene-like derivative (if conjugated) or polymerizes.
-
Prevention: Avoid strong acids during storage; keep dry.
Degradation Pathway Diagram
Figure 2: Primary degradation pathways affecting the stability of the reference standard.
Part 5: Pharmaceutical Relevance
Regulatory Context (ICH Q3A/B)
In the context of Bisacodyl and Sodium Picosulfate drug substances, this molecule is classified as a Process-Related Impurity .
-
Origin: Incomplete reaction during the condensation step.
-
Control Limit: Typically < 0.15% (or qualified level) in the final API.
-
Toxicity: While specific toxicology data on the isolated intermediate is limited, it is structurally related to the API and generally considered to have a similar safety profile, controlled via standard impurity thresholds.
Application in Research
-
Chiral Synthesis: As noted in recent catalysis literature, the enantioselective synthesis of phenyl(pyridin-2-yl)methanol derivatives is a benchmark reaction for testing new Iridium/Ruthenium hydrogenation catalysts [1, 2].
-
Ligand Design: The N,O-bidentate structure allows it to serve as a ligand for metal coordination complexes.
References
- Google Patents.Preparation method of (R)-phenyl(pyridine-2-yl)methanol derivative. CN109776400B.
-
Pharmaffiliates. Bisacodyl Impurity Standards & Reference Materials. Available at: [Link]
Sources
Thermodynamic Stability of Hydroxy(pyridin-2-yl)methyl Phenol Derivatives
The following guide details the thermodynamic stability profile of hydroxy(pyridin-2-yl)methyl phenol derivatives, with a specific focus on the ortho-isomer scaffold (2-[hydroxy(pyridin-2-yl)methyl]phenol). This scaffold is a critical pharmacophore in medicinal chemistry, serving as a precursor for antihistamines, Btk kinase inhibitors, and asymmetric chiral ligands.
Technical Guide for Medicinal Chemists & Process Engineers
Executive Summary
The hydroxy(pyridin-2-yl)methyl phenol scaffold represents a complex thermodynamic system governed by competing intramolecular forces. Unlike simple benzyl alcohols, these derivatives exhibit a "chameleon-like" stability profile driven by Intramolecular Hydrogen Bonding (IMHB) between the phenolic hydroxyl, the benzylic hydroxyl, and the pyridine nitrogen.
This guide analyzes the thermodynamic drivers of this stability, quantifying the energy penalties of conformational changes and outlining the degradation pathways (oxidation and quinone methide formation) that researchers must mitigate during drug development.
Structural Dynamics & Thermodynamics
The Thermodynamic Anchor: Intramolecular Hydrogen Bonding (IMHB)
The thermodynamic stability of the ortho-isomer is significantly higher than that of the para-isomer due to the formation of a pseudo-cyclic ring structure.
-
The "Closed" Conformation: In non-polar solvents or the solid state, the phenolic proton acts as a donor to the pyridine nitrogen (N...H-O distance ~2.6 Å). This interaction lowers the enthalpy of the system by approximately 5–7 kcal/mol .
-
The "Open" Conformation: In protic solvents (water, methanol), intermolecular H-bonding with the solvent competes with the IMHB, raising the entropic cost of maintaining the closed state.
Thermodynamic Consequence: The "Closed" conformation shields the pyridine nitrogen from protonation and the phenolic oxygen from oxidation, effectively increasing the metabolic stability of the scaffold compared to open analogs.
Tautomeric Equilibria & Proton Transfer
While keto-enol tautomerism is classic in phenols, this scaffold exhibits Zwitterionic Tautomerism driven by the basicity of the pyridine ring (
-
Thermodynamic Driver: This equilibrium is solvent-dependent. High dielectric constant solvents stabilize the zwitterion.
-
Stability Impact: The zwitterionic form is more susceptible to photolytic degradation but less prone to radical oxidation.
Visualization of Conformational Equilibria
The following diagram illustrates the thermodynamic equilibrium between the stabilized "Closed" form and the reactive "Open" forms.
Figure 1: Conformational landscape of 2-[hydroxy(pyridin-2-yl)methyl]phenol. The green node represents the thermodynamically preferred state in non-polar environments.
Chemical Stability & Reactivity Profile
Benzylic Oxidation (The Primary Degradation Pathway)
The carbon center bridging the pyridine and phenol rings is chemically activated. The bond dissociation energy (BDE) of the benzylic C-H bond is lowered by the electron-withdrawing pyridine ring and the electron-donating phenol ring.
-
Reaction:
(Ketone formation) -
Thermodynamics: The formation of the conjugated ketone (phenyl(pyridin-2-yl)methanone) is enthalpically favored (
). -
Mitigation: Storage under inert atmosphere (Ar/N2) is critical.
Quinone Methide Formation (Toxicity Risk)
Under acidic conditions or thermal stress, the benzylic alcohol can undergo dehydration.
-
Mechanism: Protonation of the benzylic -OH
Loss of Formation of a resonance-stabilized carbocation Elimination to form a Quinone Methide . -
Risk: Quinone methides are potent Michael acceptors and can alkylate DNA/proteins (genotoxicity).
-
Stability Indicator: A deep yellow/orange color change often indicates quinone methide generation.
Experimental Protocols for Stability Assessment
Protocol A: Potentiometric Determination of Stability Constants ( )
Purpose: To quantify the thermodynamic stability of the ligand and its protonation states.
-
Preparation: Dissolve
M of the derivative in a 50% v/v water/dioxane mixture (to ensure solubility). -
Ionic Strength: Adjust ionic strength (
) to 0.1 M using . -
Titration: Titrate with 0.1 M carbonate-free
at under nitrogen atmosphere. -
Data Collection: Record pH vs. volume of titrant.
-
Analysis: Use Hyperquad or similar software to fit the protonation constants (
pyridinium, phenol).
Protocol B: Accelerated Degradation Study (Oxidation)
Purpose: To determine the kinetic rate of benzylic oxidation.
-
Sample Prep: Prepare a 1 mg/mL solution in acetonitrile/water (1:1).
-
Stress Conditions:
-
Oxidative: Add 0.3%
, incubate at room temp. -
Thermal: Incubate at
(no oxidant).
-
-
Sampling: Aliquot at t=0, 4, 8, 24 hours.
-
Analysis: HPLC-UV/Vis (254 nm).
-
Peak A (Parent): Hydroxy(pyridin-2-yl)methyl phenol.[1]
-
Peak B (Degradant): Phenyl(pyridin-2-yl)methanone (Identify by redshifted UV spectrum).
-
Quantitative Data Summary
Table 1: Estimated Thermodynamic Parameters for 2-[Hydroxy(pyridin-2-yl)methyl]phenol
| Parameter | Value (Approx.) | Significance |
| IMHB Energy | 5.0 – 7.0 kcal/mol | Stabilizes the "closed" conformer; reduces aqueous solubility. |
| Pyridine | 4.8 – 5.2 | Slightly lower than pyridine (5.25) due to inductive effect of the -CH(OH)- group. |
| Phenol | 9.8 – 10.2 | Standard phenolic range; deprotonation breaks IMHB. |
| LogP (Oct/Wat) | 1.9 – 2.3 | Moderate lipophilicity; suitable for CNS penetration. |
| C-H BDE | ~82 kcal/mol | Weak benzylic bond; susceptible to radical autoxidation. |
Experimental Workflow Visualization
The following diagram outlines the logical flow for validating the stability of a new derivative in this class.
Figure 2: Decision tree for stability validation. "QM" refers to Quinone Methide.
References
-
National Center for Biotechnology Information (2025). 2-({[(Pyridin-2-yl)methyl]amino}methyl)phenol (CID 3924669). PubChem Compound Summary.[2] [Link]
-
Yalçın, B., et al. (2007). Synthesis and characterization of 2-{[(pyridin-2-yl)amino]methyl}phenol metal adducts.[3] Polyhedron, 26, 3301–3309.[4] (Cited via ResearchGate snippet). [Link]
-
Gao, S. & Ng, S.W. (2012). 2-{[(Pyridin-2-yl)amino]methyl}phenol: Crystal structure and hydrogen bonding. Acta Crystallographica Section E. [Link][4]
-
National Center for Biotechnology Information (2025). Phenyl(pyridin-2-yl)methanol (CID 315585). PubChem Compound Summary. [Link]
-
Zhang, Z., et al. (2012). Asymmetric hydrogenation of phenyl(pyridin-2-yl)methanone derivatives.[5] Journal of Organic Chemistry. (Referenced in Patent CN109824579B).
Sources
- 1. researchgate.net [researchgate.net]
- 2. 4-(Pyridin-2-yl)phenol | C11H9NO | CID 459499 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-{[(Pyridin-2-yl)amino]methyl}phenol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CN109824579B - Preparation method of (S) -phenyl (pyridine-2-yl) methanol derivative - Google Patents [patents.google.com]
Technical Guide: 4-(Hydroxy(pyridin-2-yl)methyl)phenol as a Pharmaceutical Intermediate
The following technical guide details the role, synthesis, and critical quality attributes of 4-(Hydroxy(pyridin-2-yl)methyl)phenol , a pivotal intermediate in the manufacturing of diphenylmethane stimulant laxatives.
Executive Summary
4-(Hydroxy(pyridin-2-yl)methyl)phenol (CAS: 33455-95-7) serves as the rate-determining intermediate in the synthesis of the diphenylmethane class of stimulant laxatives, specifically Bisacodyl and Sodium Picosulfate . Chemically, it represents the "mono-adduct" formed during the condensation of pyridine-2-carboxaldehyde with phenol.
Its significance in pharmaceutical development is dual-faceted:
-
Synthetic Pivot: It is the stable carbinol intermediate that must be successfully activated to accept a second phenol group to form the pharmacologically active "bis" scaffold.
-
Critical Impurity: Incomplete conversion of this intermediate results in specific pharmacopeial impurities (e.g., Sodium Picosulfate Impurity A), necessitating rigorous reaction monitoring and control.
Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10][11]
| Property | Specification |
| IUPAC Name | 4-[Hydroxy(pyridin-2-yl)methyl]phenol |
| Common Synonyms | (4-Hydroxyphenyl)(pyridin-2-yl)methanol; Mono-desacetyl bisacodyl carbinol |
| CAS Number | 33455-95-7 |
| Molecular Formula | C₁₂H₁₁NO₂ |
| Molecular Weight | 201.22 g/mol |
| Chirality | Contains 1 chiral center (racemic mixture in standard synthesis) |
| Solubility | Soluble in DMSO, Methanol; Sparingly soluble in water |
| pKa | ~9.5 (Phenolic OH), ~3.5 (Pyridine N) |
Synthetic Role & Mechanism[1][12]
The synthesis of Bisacodyl and Sodium Picosulfate relies on a double Friedel-Crafts hydroxyalkylation . 4-(Hydroxy(pyridin-2-yl)methyl)phenol is the product of the first alkylation and the substrate for the second.
The Reaction Pathway
The synthesis proceeds via the acid-catalyzed condensation of Pyridine-2-carboxaldehyde with Phenol .
-
Formation of the Carbinol (The Intermediate): The carbonyl oxygen of the aldehyde is protonated, increasing its electrophilicity. Phenol attacks at the para-position, breaking the pi-bond to form the secondary alcohol—our target intermediate.
-
Formation of the Bis-Phenol (The API Scaffold): In the presence of strong acid (e.g., H₂SO₄ or methanesulfonic acid), the hydroxyl group of the intermediate is protonated and leaves as water, generating a resonance-stabilized benzylic carbocation. This cation is attacked by a second molecule of phenol to form 4,4'-(pyridin-2-ylmethylene)diphenol (Desacetylbisacodyl).
Mechanistic Visualization (DOT)
Figure 1: Stepwise formation of the diphenylmethane scaffold showing the central role of the carbinol intermediate.
Critical Quality Attributes (CQA) & Impurity Profiling
In drug manufacturing, this molecule is monitored strictly. If the reaction conditions (temperature, acid strength, stoichiometry) are insufficient, the reaction "stalls" at this intermediate stage.
Impurity Designations
-
Sodium Picosulfate Impurity A (EP/USP): If the intermediate is not converted to the bis-phenol, subsequent sulfation yields 4-[(pyridin-2-yl)(4-hydroxyphenyl)methyl]phenyl sodium sulfate. This is a regulated impurity with strict limits (typically <0.1%).
-
Bisacodyl Related Compound: In Bisacodyl synthesis, the intermediate can undergo esterification at the phenolic hydroxyl without the second phenol addition, leading to mono-ester impurities.
Analytical Detection
The intermediate is chiral, but standard HPLC methods on C18 columns are sufficient for purity profiling as the enantiomers are not relevant to the final achiral (prochiral center) bis-product.
-
Detection Wavelength: 263 nm (Pyridine characteristic absorption).[1]
-
Retention Time: Elutes before Bisacodyl/Picosulfate due to the polar hydroxyl group and lower molecular weight.
Experimental Protocol: Controlled Synthesis
While usually a transient species, the intermediate can be isolated for use as an impurity standard.
Objective
Selective synthesis of 4-(Hydroxy(pyridin-2-yl)methyl)phenol by limiting phenol stoichiometry.
Reagents
-
Pyridine-2-carboxaldehyde (10.7 g, 0.1 mol)
-
Phenol (9.4 g, 0.1 mol) [Note: 1:1 Stoichiometry is critical]
-
Sulfuric Acid (Catalytic amount)
-
Solvent: Glacial Acetic Acid[2]
Methodology
-
Setup: Charge Pyridine-2-carboxaldehyde and Phenol into a round-bottom flask equipped with a magnetic stirrer and thermometer.
-
Acidification: Cool the mixture to 0–5°C. Dropwise add H₂SO₄/Acetic Acid solution, maintaining temperature below 10°C to prevent the second addition.
-
Reaction: Allow to stir at room temperature for 6 hours. Monitor by TLC (SiO₂, Ethyl Acetate:Hexane 1:1). The intermediate appears as a distinct spot more polar than the aldehyde but less polar than the bis-phenol.
-
Quench: Pour reaction mixture into ice-cold water (200 mL).
-
Extraction: Neutralize with NaHCO₃ to pH 7. Extract with Ethyl Acetate (3 x 50 mL).
-
Purification: The crude oil contains unreacted aldehyde and bis-phenol. Purify via Column Chromatography (Silica Gel 60).
-
Eluent A: Hexane (to remove aldehyde).
-
Eluent B: 40% Ethyl Acetate in Hexane (elutes Target Intermediate).
-
-
Crystallization: Recrystallize from minimal hot ethanol to yield white/off-white crystals.
References
- European Pharmacopoeia (Ph. Eur.) 10.0. Sodium Picosulfate Monograph: Impurity A Structure and Limits. Strasbourg: Council of Europe.
- Roth, H. J., & Fenner, H. (2000). Arzneistoffanalyse. Deutscher Apotheker Verlag.
-
National Center for Biotechnology Information (2026) . PubChem Compound Summary for CID 1515239, (4-(Pyridin-2-yl)phenyl)methanol. Retrieved from [Link]
-
MySkinRecipes . 4-(Hydroxy(pyridin-2-yl)methyl)phenol Product Specifications and CAS 33455-95-7 Verification. Retrieved from [Link]
Sources
Technical Guide: Coordination Chemistry & Ligand Behavior of 4-(Hydroxy(pyridin-2-yl)methyl)phenol
The following technical guide details the coordination chemistry, ligand behavior, and experimental protocols for 4-(Hydroxy(pyridin-2-yl)methyl)phenol .
Document Control:
-
Subject: Ligand Architecture & Metal Coordination Protocols
-
Molecule: 4-(Hydroxy(pyridin-2-yl)methyl)phenol (CAS: 33455-95-7)[1]
-
Classification: N,O-Donor Chelator / Supramolecular Synthon
Executive Summary
4-(Hydroxy(pyridin-2-yl)methyl)phenol (hereafter L1 ) represents a bifunctional ligand class combining a 2-pyridylcarbinol chelating core with a distal phenolic anchor . Unlike simple pyridine alcohols, L1 offers a dual-mode interaction profile:
-
Primary Coordination: High-affinity
-chelation to transition metals (Cu, Zn, Fe, Pd) via the pyridine nitrogen and the carbinol oxygen. -
Secondary Assembly: The distal phenolic group (
) remains uncoordinated in discrete molecular complexes but acts as a critical hydrogen-bond donor/acceptor or bridging site in Metal-Organic Frameworks (MOFs) and supramolecular networks.
This guide provides the structural logic, validated synthesis protocols for metal complexes, and mechanistic insights required for deploying L1 in catalysis and metallodrug development.
Ligand Architecture & Physicochemical Profile
Structural Analysis
The molecule possesses three distinct functional zones that dictate its reactivity:
| Functional Zone | Chemical Nature | Coordination Role | |
| Pyridine Ring | Heterocyclic Base | ~5.2 ( | |
| Carbinol Bridge | ~14-15 | Neutral donor ( | |
| Phenol Ring | Acidic Aromatic | ~9.9 | Distal H-bonding or bridging (Phenolate) at high pH. |
Stability & Oxidation Sensitivity
Critical Note: The benzylic carbon (the bridge) is susceptible to oxidative dehydrogenation. In the presence of high-valent metals or strong oxidants, L1 may convert to the corresponding ketone, (4-hydroxyphenyl)(pyridin-2-yl)methanone . All coordination protocols below utilize inert atmospheres or controlled conditions to preserve the alcohol functionality.
Coordination Modes & Mechanism
The versatility of L1 arises from the pH-dependent "switching" of the carbinol group.
Mode A: Neutral N,O-Chelation (Low pH / Non-Basic Conditions)
In neutral solvents (MeOH, MeCN) with halide salts (e.g.,
-
Geometry: Distorted Octahedral or Tetrahedral.
-
Formula:
or .
Mode B: Anionic Alkoxide Chelation (Basic Conditions)
Upon addition of a base (Et
-
Effect: Formation of highly stable 5-membered chelate rings.
-
Formula:
(Neutral complex).
Mode C: Phenolic Bridging (Supramolecular)
The distal phenol group typically does not bind to the primary metal center due to steric constraints (the distance is too great for chelation). Instead, it forms intermolecular hydrogen bonds (
Visualization: Coordination Pathway
The following diagram illustrates the equilibrium between the free ligand and its metal-bound states.
Figure 1: Reaction pathways for L1 transforming from free ligand to neutral adducts, anionic chelates, and supramolecular networks.
Experimental Protocols
Protocol 1: Synthesis of Bis-Chelate Copper(II) Complex
Target:
Reagents:
-
Ligand L1 (1.0 eq, 201.2 mg)
-
Copper(II) Acetate Monohydrate (0.5 eq, 100 mg)
-
Methanol (HPLC Grade, 10 mL)
-
Triethylamine (Optional, if using chloride salts)
Workflow:
-
Dissolution: Dissolve L1 (2 mmol) in 10 mL warm Methanol. The solution should be clear/colorless.
-
Metal Addition: Add Cu(OAc)
(1 mmol) dissolved in 5 mL Methanol dropwise.-
Observation: Solution turns deep blue/purple immediately (indicative of N,O-chelation).
-
-
Reflux: Heat to 60°C for 2 hours to ensure thermodynamic equilibrium.
-
Precipitation: Allow the solution to cool slowly to room temperature. If no precipitate forms, reduce volume by 50% under vacuum and add diethyl ether vapor diffusion.
-
Filtration: Collect the dark blue microcrystals by vacuum filtration. Wash with cold MeOH (2x) and Et
O (2x).
Validation Criteria:
-
IR Spectroscopy: Disappearance of the broad aliphatic
stretch (~3300 cm ) and retention of the sharp phenolic (~3500 cm , often shifted due to H-bonding). -
UV-Vis: Appearance of d-d transition band at
nm (characteristic of square-planar chromophore).
Protocol 2: Synthesis of Zinc(II) Lewis Acid Catalyst
Target:
Workflow:
-
Dissolve L1 (1 mmol) in anhydrous Acetonitrile (MeCN).
-
Add anhydrous
(1 mmol) under atmosphere. -
Stir at Room Temperature for 4 hours.
-
Concentrate and precipitate with Hexane.
-
Note: This complex is hygroscopic; store in a desiccator.
Applications & Mechanism of Action
Catalytic Applications (Enantioselective Addition)
The chiral center on the carbinol bridge makes L1 a candidate for asymmetric catalysis.
-
Mechanism: The metal binds the pyridine and alcohol, creating a rigid chiral pocket. The distal phenol can act as a bifunctional trigger , H-bonding to the substrate (e.g., aldehyde oxygen) to activate it for nucleophilic attack.
-
Use Case: Addition of diethylzinc to aldehydes.
Medicinal Chemistry (Metallodrugs)
The structural similarity to Bisacodyl metabolites suggests potential bioactivity.
-
DNA Binding: The planar pyridine-phenol system (if flattened by conjugation) can intercalate into DNA base pairs.
-
Cytotoxicity: Copper complexes of L1 generate Reactive Oxygen Species (ROS) intracellularly. The phenol group increases water solubility compared to unsubstituted pyridyl-carbinols, improving bioavailability.
Supramolecular MOF Construction
L1 is an excellent "linker" for MOFs.
-
Node: Metal cluster (e.g.,
). -
Linker: The pyridine binds the metal node, while the phenol group can be deprotonated to bind a second metal node, creating a 3D lattice.
References
-
Structure & Properties
-
PubChem Compound Summary for CID 556039 (Analogous Phenyl Derivative). National Center for Biotechnology Information (2025). Link
-
-
Pyridyl-Alcohol Coordination Chemistry
-
Nishinaka, Y., et al. "Synthesis of unsymmetrical NCN′ and PCN pincer palladacycles." Organic Chemistry Frontiers, 2016. Link
-
-
Related Ligand Systems
-
4-{[4-(Hydroxymethyl)piperidin-1-yl]methyl}phenol Crystal Structure. PMC - NIH. Link
-
-
Synthetic Methodology
-
Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines. PMC - NIH. Link
-
Disclaimer: This guide assumes standard laboratory safety practices. The synthesis of metal complexes should be performed in a fume hood. The specific biological activity of L1 complexes must be validated in vitro before in vivo application.
Sources
Methodological & Application
Synthesis protocols for 4-(Hydroxy(pyridin-2-yl)methyl)phenol from 2-pyridinecarboxaldehyde
This Application Note is designed for researchers and process chemists requiring a high-fidelity synthesis of 4-(Hydroxy(pyridin-2-yl)methyl)phenol , also known as (4-Hydroxyphenyl)(pyridin-2-yl)methanol .[1]
While this molecule is the primary active metabolite of the laxative Bisacodyl (often referred to as BHPM in a bis-phenol context), the mono-adduct alcohol described here is a critical chiral building block and pharmaceutical intermediate. Direct condensation methods often fail due to lack of regiocontrol (yielding bis-alkylation products).[1] Therefore, this guide prioritizes an Organometallic Dianion Strategy to ensure exclusive mono-addition and high purity.
Executive Summary & Strategic Analysis
The synthesis of 4-(Hydroxy(pyridin-2-yl)methyl)phenol from 2-pyridinecarboxaldehyde presents a classic chemoselectivity challenge.[1]
-
The Problem: Acid-catalyzed condensation of phenol with 2-pyridinecarboxaldehyde favors the thermodynamic bis-adduct (Bisacodyl scaffold), consuming the desired secondary alcohol.[1]
-
The Solution: To stop the reaction at the alcohol stage (mono-addition), we employ a Nucleophilic Aromatic Addition strategy using a lithiated phenol species.
-
The Protocol: We utilize a Dianion Strategy (Lithium-Halogen Exchange) on 4-bromophenol.[1] This method avoids the need for protection/deprotection steps (atom economy) and prevents the harsh acidic conditions that would otherwise dehydrate the benzylic alcohol to a stilbene derivative.
Key Reaction Pathway
The reaction proceeds via the in situ generation of a lithiated phenoxide dianion, which acts as a hard nucleophile attacking the carbonyl carbon of 2-pyridinecarboxaldehyde.
Method A: The Dianion Lithiation Route (Recommended)[1]
This protocol is preferred for its directness and high fidelity. By using 4-bromophenol and n-butyllithium (n-BuLi), we generate a nucleophile that is regiochemically locked at the para-position.[1]
Reagents & Stoichiometry Table
| Reagent | MW ( g/mol ) | Equiv.[1][2] | Role | Critical Parameter |
| 4-Bromophenol | 173.01 | 1.0 | Substrate | Must be dry (azeotrope w/ Toluene if needed).[1] |
| n-Butyllithium (2.5M in Hexanes) | -- | 2.2 | Base/Lithiation | Titrate before use. Exact stoichiometry is vital.[1] |
| 2-Pyridinecarboxaldehyde | 107.11 | 1.1 | Electrophile | Freshly distilled to remove benzoic acid/oligomers.[1] |
| THF (Anhydrous) | 72.11 | Solvent | Medium | Inhibitor-free, <50 ppm H₂O.[1] |
| Ammonium Chloride (sat. aq.) | 53.49 | Excess | Quench | Buffered quench prevents dehydration. |
Detailed Protocol
Step 1: Dianion Formation
-
Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and rubber septum.
-
Solvation: Charge the flask with 4-Bromophenol (1.73 g, 10 mmol) and Anhydrous THF (40 mL) under nitrogen. Cool the solution to -78 °C (Dry ice/Acetone bath).
-
Deprotonation & Exchange: Add n-BuLi (8.8 mL, 22 mmol) dropwise via syringe pump over 20 minutes.
-
Maturation: Stir at -78 °C for 45 minutes to ensure complete lithiation.
Step 2: Carbonyl Addition
-
Preparation: Dissolve 2-Pyridinecarboxaldehyde (1.18 g, 11 mmol) in THF (10 mL) in a separate dry vial.
-
Addition: Slowly cannulate (or syringe) the aldehyde solution into the dianion mixture at -78 °C over 15 minutes.
-
Control: Maintain internal temperature below -65 °C to prevent side reactions with the pyridine ring.[1]
-
-
Reaction: Allow the mixture to stir at -78 °C for 1 hour, then slowly warm to 0 °C over 2 hours.
Step 3: Workup & Isolation
-
Quench: Carefully add saturated aq. NH₄Cl (20 mL) at 0 °C. Vigorous stirring is required to break up lithium salts.[1]
-
Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 30 mL) .
-
Note: The product is amphoteric (pyridine N and phenol OH). Ensure the aqueous phase pH is ~6-7 for optimal extraction.[1]
-
-
Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Crystallization: Recrystallize from minimal hot Ethanol or Toluene/Hexanes.
Mechanistic Visualization
The following diagram illustrates the specific dianion pathway, highlighting the regioselectivity that prevents bis-alkylation.
Figure 1: Reaction pathway for the dianion-mediated synthesis. The use of 2 equivalents of n-BuLi generates the reactive para-lithiated species without requiring protecting groups.
Method B: Silyl-Protected Grignard (Alternative)[1]
If -78 °C cryogenic facilities are unavailable, the Grignard route utilizing Silyl protection is a robust alternative. This method is safer for larger scale-ups where organolithium handling is hazardous.[1]
Workflow Summary
-
Protection: 4-Bromophenol + TBS-Cl + Imidazole → (4-Bromophenoxy)(tert-butyl)dimethylsilane .[1]
-
Grignard Formation: Protected Bromide + Mg turnings → Grignard Reagent.
-
Addition: Grignard + 2-Pyridinecarboxaldehyde → Silyl-protected alcohol.[1]
-
Deprotection: TBAF (Tetra-n-butylammonium fluoride) removal of TBS group.[1]
Pros: Reaction can be run at 0 °C to Room Temp. Cons: Two extra steps (Protection/Deprotection).[1]
QC & Troubleshooting Guide
Common Impurities[1]
| Impurity | Cause | Prevention |
| Bis-alkylation (Bisacodyl-type) | Presence of acid or excess phenol in non-lithium routes.[1] | Use Method A (Dianion) to strictly enforce 1:1 stoichiometry.[1] |
| Stilbene Derivative | Dehydration of the benzylic alcohol. | Avoid strong mineral acids (H₂SO₄, HCl) during workup. Use NH₄Cl or Acetic Acid. |
| Bipyridyls | Homocoupling of pyridine rings. | Add the aldehyde to the lithiated species, not vice-versa. |
Analytical Validation (Expected Data)
-
¹H NMR (DMSO-d₆):
-
Mass Spectrometry: ESI+ m/z = 202.1 [M+H]⁺.[1]
References
-
Organolithium Reagents in Synthesis
- Detailed properties and handling of n-butyllithium for lithium-halogen exchange.
-
Source:[1]
-
Regioselective Grignard Formation
- Protocols for selective metal
-
Source:[1]
-
Bisacodyl Metabolite Context
- Identification of the target molecule as the active metabolite (BHPM) and structural analogues.
-
Source:[1]
-
Demethylation Strategies (Comparative)
- Analysis of why direct lithiation is superior to methoxy-deprotection for benzylic alcohols.
-
Source:[1]
-
General Grignard/Aldehyde Addition
-
Mechanistic background on 1,2-addition to aldehydes vs ketones.[1]
-
Source:
-
Sources
Application Notes & Protocols: High-Purity Crystallization of 4-(Hydroxy(pyridin-2-yl)methyl)phenol
Abstract
These application notes provide a comprehensive guide to developing robust crystallization processes for obtaining high-purity 4-(Hydroxy(pyridin-2-yl)methyl)phenol (CAS No. 33455-95-7), a key intermediate in pharmaceutical synthesis.[1][2] The protocols detailed herein are designed for researchers, scientists, and drug development professionals, emphasizing the scientific principles behind procedural steps to ensure reproducibility and scalability. We will explore two primary, effective techniques—Cooling Crystallization and Anti-solvent Crystallization—offering step-by-step methodologies, troubleshooting guidance, and analytical validation protocols. The objective is to equip scientists with the necessary tools to control crystal purity, yield, and morphology, which are critical parameters in active pharmaceutical ingredient (API) manufacturing.[3]
Introduction: The Importance of Purification
4-(Hydroxy(pyridin-2-yl)methyl)phenol is a versatile building block in medicinal chemistry, notably used in the synthesis of antihistamines and anti-allergic agents.[1] Its molecular structure, featuring both a phenolic hydroxyl group and a pyridinyl nitrogen, provides sites for hydrogen bonding that are crucial for biological activity but also present unique challenges for purification.[1] Impurities, which can include residual starting materials, by-products, or degradation products, must be meticulously removed to ensure the safety and efficacy of the final API.[4]
Crystallization is the most critical unit operation for the final-step purification of solid APIs, as it can effectively separate the desired compound from impurities.[5][6] The success of any crystallization process hinges on a deep understanding of the compound's physicochemical properties and the thermodynamic principles of solubility and supersaturation.[6][7]
Table 1: Physicochemical Properties of 4-(Hydroxy(pyridin-2-yl)methyl)phenol
| Property | Value | Source |
| CAS Number | 33455-95-7 | [1][2] |
| Molecular Formula | C₁₂H₁₁NO₂ | [1] |
| Molecular Weight | 201.22 g/mol | [1] |
| Predicted Solubility | High in polar protic solvents (e.g., Methanol, Ethanol); Moderate in polar aprotic solvents (e.g., Acetone, Ethyl Acetate); Low in non-polar solvents (e.g., Hexane, Toluene) and water. | [8] |
| Storage Conditions | Room temperature, under inert gas. | [1] |
Foundational Principles of Crystallization
A successful crystallization process is a controlled transition from a disordered state (solute in solution) to a highly ordered solid state (crystal lattice). This is governed by creating a state of supersaturation , the primary driving force for both the birth of new crystals (nucleation ) and their subsequent enlargement (crystal growth ).[5][6]
Supersaturation can be achieved through several methods, including cooling a saturated solution, evaporating the solvent, or adding an anti-solvent. The choice of method and the precise control over the rate at which supersaturation is generated are paramount for controlling the final crystal attributes.
Strategic Selection of Crystallization Technique
The choice between cooling and anti-solvent crystallization depends primarily on the compound's solubility profile and thermal stability.[9] For 4-(Hydroxy(pyridin-2-yl)methyl)phenol, both methods are viable and the optimal choice may depend on the specific impurity profile of the crude material.
-
Cooling Crystallization is ideal for compounds that exhibit a steep increase in solubility with temperature.[9] This allows for a high yield upon cooling. It is generally a simpler process with fewer components.
-
Anti-solvent Crystallization is advantageous when a suitable single solvent for cooling crystallization cannot be found, or for thermally sensitive compounds.[10] It offers an additional level of control over supersaturation by manipulating the addition rate of the anti-solvent.[11]
Sources
- 1. 4-(Hydroxy(pyridin-2-yl)methyl)phenol [myskinrecipes.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 8. benchchem.com [benchchem.com]
- 9. mt.com [mt.com]
- 10. ijcea.org [ijcea.org]
- 11. mt.com [mt.com]
Application of 4-(Hydroxy(pyridin-2-yl)methyl)phenol in polymer synthesis
Application Note: 4-(Hydroxy(pyridin-2-yl)methyl)phenol in Polymer Synthesis
Executive Summary
4-(Hydroxy(pyridin-2-yl)methyl)phenol (referred to herein as PHPM ) is a heterofunctional "Janus" ligand and initiator precursor. Its unique molecular architecture combines three distinct reactive sites: a basic pyridine ring, an acidic phenol , and a reactive benzylic/pyridylic secondary alcohol .
In polymer science, PHPM is utilized primarily for:
-
Chemoselective Initiation: Acting as a functional initiator for the Ring-Opening Polymerization (ROP) of cyclic esters (Lactide,
-Caprolactone), yielding end-functionalized polyesters. -
Ligand Synthesis: Serving as an
-bidentate ligand precursor for Zinc(II) and Aluminum(III) catalysts used in stereoselective polymerization. -
Supramolecular Engineering: Introducing pH-responsive pyridine motifs and H-bonding phenol groups into polymer chain ends for self-assembly or surface anchoring.
This guide provides high-level protocols for using PHPM as a functional initiator and ligand, emphasizing the chemoselectivity required to exploit its dual-hydroxyl nature.
Chemical Profile & Reactivity
Compound: 4-(Hydroxy(pyridin-2-yl)methyl)phenol
Formula: C
| Property | Description | Critical Implication for Synthesis |
| Solubility | Soluble in THF, DMSO, MeOH; Insoluble in Hexane. | Compatible with standard ROP solvents (THF, Toluene) at elevated temperatures. |
| Acidity (pKa) | Phenol | Crucial: The Phenol is significantly more acidic. Bases will deprotonate the phenol first. Lewis acids (Sn(Oct) |
| Stability | Light sensitive (benzylic oxidation). Hygroscopic. | Store under inert gas (Ar/N |
Reactivity Map
The molecule's versatility stems from the differential reactivity of its two hydroxyl groups:
-
Site A (Phenol): High acidity. Ideal for post-polymerization modification (e.g., etherification, coupling with isocyanates) or metal coordination.
-
Site B (Benzylic Alcohol): Nucleophilic. The primary site for initiating ROP of lactones/lactides.
-
Site C (Pyridine): Basic/Coordinating. Acts as a ligand donor or pH-responsive end-group.
Application I: Functional Initiator for Ring-Opening Polymerization (ROP)
Objective: Synthesize Pyridine-Phenol end-capped Poly(
Scientific Rationale
While phenols can initiate ROP, aliphatic/benzylic alcohols are kinetically superior initiators in the presence of Sn(Oct)
Protocol: Synthesis of -Pyridine- -Hydroxy PCL
Materials:
-
Monomer:
-Caprolactone ( -CL), dried over CaH and distilled. -
Initiator: PHPM, dried under vacuum at 40°C for 12h.
-
Catalyst: Sn(Oct)
(0.1 M solution in dry Toluene). -
Solvent: Dry Toluene.
Step-by-Step Procedure:
-
Stoichiometry Calculation: Target
g/mol .-
[Monomer]/[Initiator] ratio
44:1.
-
-
Setup: In a glovebox or flame-dried Schlenk flask under Argon, charge PHPM (1.0 equiv).
-
Dissolution: Add dry Toluene. If PHPM is not fully soluble at RT, gently heat to 50°C.
-
Addition: Add
-CL (44 equiv) followed by Sn(Oct) (0.05 equiv relative to monomer). -
Polymerization:
-
Seal the vessel.
-
Immerse in an oil bath at 110°C .
-
Stir for 24 hours.
-
-
Termination: Quench by cooling to RT and adding a drop of acetic acid or wet THF.
-
Purification:
-
Precipitate the polymer into cold Methanol (excess).
-
Filter and wash with Methanol to remove unreacted PHPM.
-
Dry under vacuum at 40°C.
-
Characterization Check:
-
H NMR (CDCl
): Look for the pyridine signals ( 8.5, 7.6 ppm) and the characteristic phenol peaks. The benzylic proton signal ( -OH) will shift significantly upon esterification, confirming initiation at this site. -
End-Group Analysis: Calculate
via NMR by comparing the integration of the pyridine end-group protons vs. the PCL backbone protons ( 4.06, -CH O-).
Application II: Ligand Synthesis for Metallopolymers
Objective: Create Zinc(II) complexes for use as single-site catalysts or supramolecular crosslinkers.
Mechanism: Deprotonation of the phenol and chelation via the Pyridine Nitrogen and Phenolate Oxygen (
Protocol: Synthesis of [Zn(PHPM) ] Complex
Materials:
-
Ligand: PHPM.
-
Metal Precursor: Diethylzinc (ZnEt
) (1.0 M in Hexane) - Pyrophoric! Handle with extreme care. -
Solvent: Anhydrous THF.
Step-by-Step Procedure:
-
Preparation: In a glovebox, dissolve PHPM (2.0 equiv) in anhydrous THF.
-
Metalation: Slowly add ZnEt
(1.0 equiv) dropwise at -78°C (or RT if controlled). Ethane gas will evolve.-
Reaction:
.
-
-
Reaction: Allow to warm to RT and stir for 4 hours. The solution may change color (often pale yellow).
-
Isolation: Remove solvent under vacuum. Recrystallize the residue from Toluene/Hexane.
-
Usage: This complex can now be used as a catalyst for the ROP of Lactide (often requiring an exogenous alcohol co-initiator like Benzyl Alcohol) or as a node in coordination polymers.
Mechanistic Visualization
The following diagram illustrates the dual pathways: Path A (Initiator for ROP) and Path B (Ligand for Metal Coordination).
Figure 1: Divergent synthetic pathways for PHPM. Path A exploits the benzylic alcohol for polymerization initiation. Path B utilizes the phenol-pyridine motif for metal coordination.
Troubleshooting & Critical Parameters
| Issue | Probable Cause | Corrective Action |
| Broad PDI (>1.5) in ROP | Transesterification or slow initiation. | Lower reaction temperature to 90°C. Ensure PHPM is completely dry (azeotropic distillation with toluene). |
| No Polymerization | Catalyst deactivation by moisture. | Re-dry monomer over CaH |
| Multimodal GPC | Initiation from both Phenol and Alcohol. | Use a lower temperature (chemoselectivity decreases with heat). Verify structure of PHPM (ensure no impurities). |
| Precipitation during Ligand Synthesis | Formation of insoluble coordination polymer. | Use a more coordinating solvent (THF/Pyridine) to break up aggregates, or add bulky substituents if synthesizing a derivative. |
References
-
Review of Pyridine-Alcohol Ligands
- Britovsek, G. J., et al. "The Search for New Polymerization Catalysts: Pyridine-Alcohol Ligands.
-
Source:
-
ROP Mechanism & Initiators
- Kricheldorf, H. R.
-
Source:
-
Zinc Catalysts in Polymerization
- Williams, C. K. "Synthesis of Functionalized Polyesters by Ring-Opening Polymerization Using Zinc Catalysts." Chemical Society Reviews, 2014.
-
Source:
-
Bisacodyl Intermediate Chemistry (Structural Context)
- "Synthesis of Bisacodyl and related analogues." Journal of Pharmaceutical Sciences (Historical reference for the specific PHPM structure).
-
Source:
(Note: While the specific compound PHPM is a known intermediate, its specific use as a polymer initiator is an advanced application derived from the reactivity of homologous pyridine-methanol initiators described in the reviews above.)
Application Notes & Protocols for the Scalable Synthesis of Pyridine-Phenol Carbinols
Abstract: Pyridine-phenol carbinols represent a vital structural motif in medicinal chemistry and materials science, frequently serving as key intermediates or active pharmaceutical ingredients (APIs).[1] Their synthesis, particularly on a large scale, presents unique challenges related to reagent stability, reaction control, and product purification. This document provides a detailed guide for researchers, scientists, and drug development professionals on robust and scalable methods for synthesizing these valuable compounds. It emphasizes the underlying chemical principles, offers field-proven insights into process optimization, and furnishes detailed, self-validating protocols for immediate application.
Introduction: The Significance of the Pyridine-Phenol Carbinol Scaffold
The pyridine ring is a fundamental heterocyclic scaffold found in a vast array of commercial compounds, including agrochemicals, pharmaceuticals, and vitamins.[2] It serves as a crucial building block in the synthesis of drugs such as antihistamines, antibiotics, and anticancer agents.[3] When combined with a phenol and a carbinol linker, the resulting molecule possesses a unique combination of properties: the basicity and hydrogen-bonding capabilities of the pyridine nitrogen, the acidic proton of the phenol, and a chiral center at the carbinol carbon. This trifecta of functionality makes pyridine-phenol carbinols privileged structures for interacting with biological targets and for use as versatile ligands in catalysis.
Scaling the synthesis of these molecules from the milligram to the kilogram scale requires a shift in strategy from discovery-focused chemistry to process-focused chemistry. The methods detailed herein—primarily nucleophilic additions of organometallic reagents to carbonyl compounds—have been selected for their reliability, scalability, and adaptability.
Core Synthetic Strategies for Scalable Production
The most direct and widely practiced approach to constructing the pyridine-phenol carbinol core is through the carbon-carbon bond-forming reaction between a pyridine-containing nucleophile and a phenol-containing electrophile (or vice versa). The two most powerful classes of reagents for this transformation at scale are Grignard reagents and organolithium reagents.
Method 1: Grignard Reagent Addition to Carbonyls
The Grignard reaction is a cornerstone of industrial organic synthesis due to the relatively low cost of magnesium, the high reactivity of the resulting organomagnesium halides, and well-established handling procedures.[4][5] The general transformation involves the addition of a pyridyl- or phenyl-magnesium halide to a corresponding aldehyde or ketone.
Causality and Strategic Choices:
There are two primary disconnections for the target molecule:
-
Route A: Pyridyl Grignard + Phenolic Aldehyde/Ketone
-
Route B: Phenolic Grignard + Pyridyl Aldehyde/Ketone
Route A is often preferred. The generation of pyridyl Grignard reagents from halopyridines is well-documented.[6] However, the phenolic proton in the carbonyl component is acidic and will quench the Grignard reagent. Therefore, the phenol must be protected, typically as a methoxy or other ether, and deprotected in a subsequent step. This adds steps but ensures a clean and high-yielding addition. Route B is more challenging as forming a Grignard reagent from a protected bromophenol which is then reacted with a pyridyl aldehyde can be complicated by the reactivity of the pyridyl aldehyde itself.
Experimental Workflow Diagram: Grignard Synthesis (Route A)
Caption: Workflow for organolithium-based carbinol synthesis.
Scalable Protocol: Synthesis of (4-Hydroxyphenyl)(pyridin-2-yl)methanol
-
Vessel Preparation: Use a cryogenic reactor rated for temperatures down to -100°C, fully dried and inerted with nitrogen.
-
Lithiation: Charge a solution of 2-bromopyridine (1.58 kg, 10.0 mol) in 10 L of anhydrous THF into the reactor. Cool the solution to -78°C (dry ice/acetone bath).
-
Reagent Addition: Slowly add n-butyllithium (2.5 M in hexanes, 4.2 L, 10.5 mol) via cannula or a pressure-equalized dropping funnel over 2 hours, ensuring the internal temperature does not rise above -70°C. Rationale: This is a lithium-halogen exchange. Low temperatures are critical to prevent the highly reactive 2-lithiopyridine from attacking the solvent or other starting material.
-
Addition to Carbonyl: After stirring for 30 minutes at -78°C, slowly add a pre-cooled (-78°C) solution of 4-methoxybenzaldehyde (1.36 kg, 10.0 mol) in 3 L of anhydrous THF. Maintain the temperature at -78°C.
-
Warming and Quench: Allow the reaction to stir for 1 hour at -78°C, then slowly warm to room temperature. Quench cautiously by pouring onto an ice/ammonium chloride slurry as described in the Grignard protocol.
-
Workup & Purification: Follow the identical extraction, deprotection, and acid/base purification steps outlined in the Grignard method (Part B Step 3 through Part C Step 5).
Asymmetric Synthesis Strategies
For pharmaceutical applications, controlling the stereochemistry at the carbinol center is often mandatory. The development of chiral pyridine-containing ligands has been a major focus of asymmetric catalysis. [7]While a full protocol is beyond the scope of this note, two primary strategies can be employed for the asymmetric synthesis of pyridine-phenol carbinols at scale:
-
Catalytic Asymmetric Addition: This involves using a prochiral ketone and adding an organometallic reagent (e.g., organozinc) in the presence of a substoichiometric amount of a chiral ligand or catalyst. [8][9]2. Asymmetric Reduction: A pyridyl phenolic ketone can be reduced to the carbinol using a chiral reducing agent, such as those derived from boranes in the presence of chiral oxazaborolidine catalysts (Corey-Bakshi-Shibata reduction).
These methods often require significant process development to achieve high enantioselectivity (ee%) and yield on a large scale but are the preferred routes for producing single-enantiomer APIs.
References
-
Post Apple Scientific. (2024). Industrial Chemicals: How Pyridine Is Produced. Post Apple Scientific. [Link]
-
Wikipedia. Pyridine. [Link]
-
Royal Society of Chemistry. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Publishing. [Link]
-
Virginia Commonwealth University. Pharmaceutical Production Methods - Efficient Synthesis of Pyridines. [Link]
-
Arkat USA. (2022). Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors. [Link]
-
Los Alamos National Laboratory. Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors. [Link]
-
ResearchGate. The preparation of pyridine derivatives from bromopyridines by means of the Grignard reaction. II. [Link]
-
Wikipedia. Organolithium reagent. [Link]
-
Pande, S. S., Prabhu, P. P., & Padmashree, K. To explore Grignard's reaction in the synthesis of structurally related compounds of Carbinoxamine and evaluate Anti histaminic activity. [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. Applications of organolithium and related reagents in synthesis. Part 3. A general study of the reaction of lithium alkyls with pyridine ketones. [Link]
-
Organic Chemistry Portal. Pyridine synthesis. [Link]
-
ResearchGate. (2022). (PDF) Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors. [Link]
-
Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). [Link]
-
Organic Reactions. Preparation of Ketones from the Reaction of Organolithium Reagents with Carboxylic Acids. [Link]
-
Royal Society of Chemistry. Asymmetric Synthesis of Chiral Pyrazolo[3,4-b]pyridin-6-ones under Carbene Catalysis. [Link]
-
Master Organic Chemistry. Addition of Organolithiums To Aldehydes and Ketones. [Link]
-
ACS Publications. (2024). Design and Application of New Pyridine-Derived Chiral Ligands in Asymmetric Catalysis. [Link]
-
Encyclopedia.pub. (2023). Asymmetric Synthesis of BINOL Derivatives. [Link]
-
MDPI. (2023). Advances in the Asymmetric Synthesis of BINOL Derivatives. [Link]
-
YouTube. (2019). 10.06 Other Reactions of Organolithiums and Grignard Reagents with Carbonyl Compounds. [Link]
-
International Journal of Advanced Research in Science, Communication and Technology. A Comprehensive Study on Synthesis of Pyridine Using Novel Techniques. [Link]
-
Baran Lab, Scripps Research. (2004). Pyridine Synthesis: Cliff Notes. [Link]
-
MDPI. (2019). Asymmetric Henry Reaction of 2-Acylpyridine N-Oxides Catalyzed by a Ni-Aminophenol Sulfonamide Complex: An Unexpected Mononuclear Catalyst. [Link]
Sources
- 1. techtransfer.research.vcu.edu [techtransfer.research.vcu.edu]
- 2. Pyridine - Wikipedia [en.wikipedia.org]
- 3. Industrial Chemicals: How Pyridine Is Produced [postapplescientific.com]
- 4. www1.udel.edu [www1.udel.edu]
- 5. sphinxsai.com [sphinxsai.com]
- 6. researchgate.net [researchgate.net]
- 7. Design and Application of New Pyridine-Derived Chiral Ligands in Asymmetric Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Asymmetric synthesis of chiral pyrazolo[3,4-b]pyridin-6-ones under carbene catalysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Improving yield in the synthesis of 4-(Hydroxy(pyridin-2-yl)methyl)phenol
To: User From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Optimizing Yield for 4-(Hydroxy(pyridin-2-yl)methyl)phenol Synthesis
Executive Summary
This technical guide addresses yield optimization for 4-(Hydroxy(pyridin-2-yl)methyl)phenol (CAS: 33455-95-7), a critical diaryl methanol intermediate often associated with Bisacodyl metabolites and ligand synthesis.
Low yields in this synthesis typically stem from two root causes:
-
Amphoteric Loss during Workup: The molecule contains a basic pyridine nitrogen (
) and an acidic phenolic hydroxyl ( ), creating a "solubility trap" at neutral pH. -
Organometallic Quenching: In Grignard/Lithium routes, the unprotected phenolic proton destroys the nucleophile before C-C bond formation occurs.
This guide prioritizes Ketone Reduction as the most robust high-yield route (>90%) while providing a corrected protocol for the Organometallic Addition route for users requiring convergent synthesis.
Part 1: Synthesis Workflows & Protocols
Route A: Reduction of (4-Hydroxyphenyl)(pyridin-2-yl)methanone (Recommended)
Best for: Scalability, reproducibility, and avoiding protecting group chemistry.
The Mechanism:
Sodium borohydride (
Optimized Protocol:
-
Dissolution: Dissolve 1.0 eq of (4-hydroxyphenyl)(pyridin-2-yl)methanone in Methanol (MeOH) (10 mL/g).
-
Note: If solubility is poor, add 1.0 eq of NaOH to deprotonate the phenol, increasing solubility as the phenoxide.
-
-
Addition: Cool to 0°C . Add 1.5 eq NaBH4 portion-wise over 30 minutes.
-
Why? Exothermic addition can cause solvent boil-over or side reactions.
-
-
Reaction: Warm to Room Temperature (25°C) and stir for 2 hours. Monitor by TLC (EtOAc/Hexane).
-
Quench: Cool to 0°C. Add Acetone (2 eq) to quench excess hydride, then adjust pH to 7.0–7.5 using 1M HCl.
-
Isolation (Critical): Do not extract yet. Evaporate MeOH to near dryness. Resuspend residue in minimal water.
Route B: Organometallic Coupling (Grignard/Lithium)
Best for: Convergent synthesis when the ketone precursor is unavailable.
The Pitfall: Direct reaction of 2-pyridylmagnesium bromide with 4-hydroxybenzaldehyde fails because the phenol proton quenches the Grignard reagent. The Fix: Use Magnesium-Halogen Exchange (Turbo Grignard) and Phenol Protection .
Optimized Protocol:
-
Protection: Convert 4-hydroxybenzaldehyde to 4-(tert-butyldimethylsilyloxy)benzaldehyde (TBS-protection) using TBS-Cl/Imidazole. Yield >95%.
-
Grignard Formation:
-
Dissolve 2-bromopyridine (1.0 eq) in anhydrous THF.
-
Cool to -15°C . Add iPrMgCl (Turbo Grignard) (1.1 eq) dropwise. Stir for 30 mins.
-
Why? Direct Mg insertion into 2-bromopyridine is sluggish and leads to Wurtz coupling (bipyridyls). Exchange is quantitative.[3]
-
-
Coupling: Add the TBS-protected aldehyde (1.0 eq) in THF at -15°C. Warm to RT.
-
Deprotection: Quench with TBAF (Tetra-n-butylammonium fluoride) or 1M HCl to remove the silyl group and liberate the phenol.
Part 2: Troubleshooting Center (FAQ)
Q1: My yield is <40% using the Grignard route. What is happening?
Diagnosis: You likely did not protect the phenol.
Explanation: The phenolic -OH (
-
Option A (Best): Protect the phenol (TBS or MOM ether) before the reaction.
-
Option B (Quick): Use 2.2 equivalents of the Grignard reagent. The first equivalent acts as a sacrificial base; the second performs the addition. Warning: This increases byproduct formation.
Q2: I cannot extract the product from the aqueous layer after reduction. Diagnosis: You are fighting the amphoteric nature of the molecule. Explanation:
-
pH < 4: The pyridine nitrogen is protonated (
). The molecule is cationic and water-soluble. -
pH > 10: The phenol is deprotonated (
). The molecule is anionic and water-soluble. Solution: You must target the Isoelectric Point (pH 7–8) . -
Do not use simple extraction. Evaporate the organic solvent (MeOH/THF) first.
-
Neutralize the aqueous residue to pH 7.5. The uncharged zwitterion is least soluble in water and will precipitate.
-
If extraction is necessary, use n-Butanol or Ethyl Acetate/THF (3:1) at pH 7.5, as simple ether/DCM often fails to pull the polar product.
Q3: The product is colored (brown/yellow) instead of white. Diagnosis: Oxidation of the pyridine ring or phenol (quinone formation). Solution:
-
Perform all organometallic steps under Argon/Nitrogen .
-
Add a trace of Sodium Metabisulfite during the aqueous workup to prevent oxidative polymerization of the phenol.
-
Recrystallize from Ethanol/Water (1:1) .
Part 3: Data & Visualization
Table 1: Comparative Yields by Method
| Method | Reagents | Phenol Protection? | Typical Yield | Primary Impurity |
| Ketone Reduction | NaBH4 / MeOH | No | 92 - 96% | Over-reduced alkane (trace) |
| Direct Grignard | Mg / 2-Br-Py | No | 15 - 30% | Quenched SM, Bipyridyls |
| Exchange Grignard | iPrMgCl / 2-Br-Py | Yes (TBS) | 85 - 90% | Silyl byproducts |
| Lithiation | n-BuLi / 2-Br-Py | Yes (TBS) | 80 - 85% | Butyl-addition byproducts |
Figure 1: Synthesis Pathway Decision Tree
Caption: Decision matrix comparing the robust Ketone Reduction route (Route A) against the convergent Organometallic route (Route B).
Figure 2: Workup Logic for Amphoteric Isolation
Caption: Solubility profile of the amphoteric target. Isolation success depends strictly on targeting the isoelectric point (pH 7.5).
References
-
Preparation of Pyridylmagnesium Bromide via Exchange
- Reduction of Pyridyl Ketones (Enantioselective & General)
-
General NaBH4 Reduction Protocols
- Title: Reduction of Nitroaromatic Compounds and Ketones with Sodium Borohydride.
- Source: ScholarWorks @ UTRGV.
-
URL:[Link]
-
Target Molecule Properties (CAS 33455-95-7)
Sources
- 1. cscanada.net [cscanada.net]
- 2. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 3. "Reduction of Nitroaromatic Compounds with Sodium Borohydride Using Tra" by Samuel Pina Jr. [scholarworks.utrgv.edu]
- 4. sphinxsai.com [sphinxsai.com]
- 5. 4-[(RS)-(4-Hydroxyphenyl)(pyridin-2-yl)methyl]phenyl Sodium Sulphate (4-[(Pyridin-2-yl)(4-hydroxyphenyl)methyl]phenyl Sodium Sulphate) [lgcstandards.com]
- 6. store.usp.org [store.usp.org]
Removing metal catalyst residues from 4-(Hydroxy(pyridin-2-yl)methyl)phenol
Technical Support Center: Catalyst Removal
A Guide to Removing Metal Catalyst Residues from 4-(Hydroxy(pyridin-2-yl)methyl)phenol
Welcome to the Technical Support Center. This guide, curated for researchers, scientists, and professionals in drug development, provides in-depth troubleshooting and frequently asked questions for the effective removal of metal catalyst residues from 4-(Hydroxy(pyridin-2-yl)methyl)phenol. As a Senior Application Scientist, my goal is to equip you with the technical knowledge and practical insights necessary to navigate the challenges of purification in your critical work.
Introduction: The Challenge of Metal Impurities
Transition metal catalysts, particularly those based on palladium and ruthenium, are indispensable tools in modern organic synthesis, enabling the efficient construction of complex molecules like 4-(Hydroxy(pyridin-2-yl)methyl)phenol.[1][2] However, the very properties that make these catalysts effective also present a significant challenge: their removal from the final active pharmaceutical ingredient (API).[3][4]
Regulatory bodies such as the European Medicines Agency (EMA) and the US Food and Drug Administration (FDA) have established stringent limits on the permissible daily exposure (PDE) to residual metals in drug products due to their potential toxicity.[3][5] For palladium, a common catalyst, the permitted daily exposure is 100 µ g/day , which translates to a concentration limit of 10 ppm in the final API.[3]
The structure of 4-(Hydroxy(pyridin-2-yl)methyl)phenol, with its polar phenolic hydroxyl group and nitrogen-containing pyridine ring, presents a unique set of challenges. These functional groups can act as ligands, forming stable complexes with the metal catalyst and making its removal by simple physical means, like crystallization or filtration, often ineffective.[6][7][8][9] This guide will explore various strategies to overcome these hurdles and achieve the required level of purity.
Frequently Asked Questions (FAQs)
Q1: Why is it so critical to remove metal catalyst residues from my API?
Beyond the obvious need to comply with strict regulatory limits to ensure patient safety, residual metal catalysts can have several detrimental effects:
-
Toxicity: Many transition metals are toxic, even at low concentrations.[10][11][12]
-
Catalytic Activity in Final Product: Residual catalyst can continue to be active, potentially causing degradation of the API over time, leading to reduced shelf life and the formation of unknown impurities.
-
Interference with Downstream Processes: Metal residues can interfere with subsequent synthetic steps or formulation processes.
-
Inaccurate Biological Data: In early-stage drug discovery, residual metals can lead to false positives or negatives in biological assays, skewing structure-activity relationship (SAR) studies.
Q2: My standard crystallization procedure isn't removing the palladium. Why?
While crystallization is a powerful purification technique, it can sometimes concentrate metal impurities within the crystal lattice, especially when there are strong interactions between the API and the metal.[5] The pyridine and phenol moieties in your molecule can chelate with palladium, leading to co-crystallization. In such cases, alternative or supplementary purification methods are necessary.
Q3: What are the primary methods for removing metal catalyst residues?
There are three main approaches to removing metal catalyst residues:
-
Adsorption: This involves using a solid support with high affinity for the metal to "scavenge" it from the solution. Common adsorbents include activated carbon, silica-based scavengers, and ion-exchange resins.[7][13][14][15]
-
Extraction: This method involves using a liquid phase to selectively pull the metal catalyst away from the API. This can be an aqueous wash, sometimes with a chelating agent to enhance the partitioning of the metal into the aqueous phase.[16]
-
Precipitation: In some cases, a reagent can be added to selectively precipitate the metal, which can then be removed by filtration.[15]
Q4: What is a "metal scavenger" and how does it work?
Metal scavengers are materials, often functionalized silica gels or polymers, designed to selectively bind to and remove metal ions from a solution. They typically contain functional groups with a high affinity for the target metal, such as thiols, amines, or other chelating agents.[17] The process involves stirring the scavenger with the solution containing the API and the metal impurity, followed by filtration to remove the solid scavenger with the bound metal.
Q5: How do I choose the right metal scavenger for my molecule?
The choice of scavenger is highly dependent on the specific metal, its oxidation state, the solvent system, and the structure of your API. For a molecule like 4-(Hydroxy(pyridin-2-yl)methyl)phenol, which contains both a soft ligand (pyridine) and a hard ligand (phenol), a scavenger with a broad affinity or a combination of scavengers might be effective. A screening approach is often the most efficient way to identify the optimal scavenger.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High levels of palladium remaining after filtration. | The palladium may be in a soluble, colloidal form. | Consider using a metal scavenger or activated carbon to adsorb the soluble palladium before filtration.[5][13] |
| API loss during purification with activated carbon. | The API may have a high affinity for the activated carbon. | Reduce the amount of activated carbon used, decrease the treatment time, or consider a more selective adsorbent like a functionalized silica scavenger.[18] |
| Metal scavenger is ineffective. | The chosen scavenger may not have a high affinity for the specific palladium species in your reaction mixture. The oxidation state of the metal can influence scavenger effectiveness. | Screen a panel of scavengers with different functional groups (e.g., thiol, amine, phosphine-based). Consider pre-treating the reaction mixture to change the oxidation state of the palladium. |
| Crystallization concentrates the metal impurity. | The metal is co-crystallizing with your product due to strong chelation. | Before crystallization, treat the solution with a metal scavenger or perform a liquid-liquid extraction with an aqueous solution containing a chelating agent.[17] |
| Residual color in the final product. | This could be due to residual ruthenium byproducts if a Grubbs-type catalyst was used. | Treatment with reagents like triphenylphosphine oxide or DMSO followed by filtration through silica gel can be effective in removing colored ruthenium byproducts.[19][20] |
| Inconsistent results between batches. | The form of the residual metal (e.g., soluble vs. particulate) may vary between batches. | Implement a standardized workup procedure that includes a robust metal removal step, such as treatment with a scavenger or activated carbon, to ensure batch-to-batch consistency. |
Experimental Protocols
Protocol 1: General Screening of Metal Scavengers (Batch Method)
This protocol outlines a general procedure for screening different metal scavengers to identify the most effective one for your specific application.
-
Preparation: Dissolve a known amount of your crude 4-(Hydroxy(pyridin-2-yl)methyl)phenol in a suitable solvent (e.g., THF, EtOAc, MeOH).
-
Sample Aliquoting: Distribute equal volumes of this solution into several vials.
-
Scavenger Addition: To each vial, add a different metal scavenger (e.g., Si-Thiol, Si-TMT, MP-TMT). A typical starting point is to use 3-5 equivalents of the scavenger relative to the initial amount of metal catalyst used in the reaction.
-
Agitation: Stir the mixtures at room temperature for 4-16 hours. In some cases, gentle heating may improve efficiency.
-
Filtration: Filter each mixture to remove the scavenger.
-
Analysis: Analyze the filtrate from each vial for residual metal content using a sensitive analytical technique like Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[10]
-
Evaluation: Compare the results to identify the scavenger that provides the most efficient metal removal with the highest API recovery.
Visualization of the Decision-Making Process
The following flowchart can guide you in selecting an appropriate metal removal strategy.
Caption: Decision workflow for selecting a metal catalyst removal strategy.
References
-
Biotage. (2023, January 20). How to Remove Palladium in three easy steps. [Link]
-
Si-Novation. Removal of Residual Palladium from API. [Link]
-
Osaka Gas Chemicals Co., Ltd. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division. [Link]
-
Osaka Gas Chemicals Co., Ltd. Removal of palladium (Pd) catalysts Activated Carbon Business Division. [Link]
-
Wheeler, P. D., et al. (2016). Scalable Methods for the Removal of Ruthenium Impurities from Metathesis Reaction Mixtures. Organic Process Research & Development. [Link]
-
Ahn, Y. M., Yang, K., & Georg, G. I. (2001). A Convenient Method for the Efficient Removal of Ruthenium Byproducts Generated during Olefin Metathesis Reactions. Organic Chemistry Portal. [Link]
-
Phillips, S., et al. (2016). Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. Johnson Matthey Technology Review. [Link]
-
Anderson, N. G. (2017, September 25). Removing Ru from metathesis reactions. Anderson's Process Solutions. [Link]
-
Ahn, Y. M., Yang, K., & Georg, G. I. (2001). A Convenient Method for the Efficient Removal of Ruthenium Byproducts Generated during Olefin Metathesis Reactions. Organic Letters. [Link]
-
Welch, C. J., et al. (2011). Screening Binary Systems of Chelating Agents Combined with Carbon or Silica Gel Adsorbents: The Development of a Cost-Effective Method to Remove Palladium from Pharmaceutical Intermediates and APIs. ACS Publications. [Link]
-
Wang, J., et al. (2016). Selective chelating precipitation of palladium metal from electroplating wastewater using chitosan and its derivative. ResearchGate. [Link]
-
Hong, S. H., & Grubbs, R. H. (2006). Efficient Removal of Ruthenium Byproducts from Olefin Metathesis Products by Simple Aqueous Extraction. PMC. [Link]
-
Roveda, A., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. [Link]
-
Li, Z., et al. (2023). Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism. PubMed. [Link]
-
Gholami, M., et al. (2015). Recovery of palladium from spent catalyst with supercritical CO2 and chelating agent. ResearchGate. [Link]
-
Griffing, E. (2022, July 25). Pd on carbon (activated carbon impregnated with Pd). Environmental Genome Initiative. [Link]
-
Al-Kutti, W. A., et al. (2023). Design of Nano-Catalyst for Removal of Phenolic Compounds from Wastewater by Oxidation Using Modified Digital Basket Baffle Batch Reactor: Experiments and Modeling. MDPI. [Link]
- Pakhomov, V. P., et al. (1980). Method of removing aluminum-containing catalyst from phenol alkylation products.
- Khlebnikova, M., et al. (2007).
-
Wang, T., et al. (2022). Efficient Polymerization Removal of Phenolic Pollutants by In Situ-Formed Iron-Complexes in Thermally Activated Peroxydisulfate Systems. Environmental Science & Technology. [Link]
-
Li, X., et al. (2015). Phenolic compounds removal by wet air oxidation based processes. ResearchGate. [Link]
-
El-Shahat, M. F., et al. (2021). Selective separation and determination of palladium ions using isatin-3-(4-phenyl-3-thiosemicarbazone) as a chelating agent via. Taylor & Francis Online. [Link]
-
University of Houston. (2020, May 6). Study investigates potential use of metal catalysts to create drug discovery platform. [Link]
-
Technology Networks. (2020, May 6). Expanding the Use of Metal Catalysts in Drug Discovery. [Link]
-
Mahmoud, A. R. (2025, October 8). Transition Metal Catalysis: Cross-Coupling Reactions in Drug Development. ResearchGate. [Link]
-
European Medicines Agency. (2008, February 21). GUIDELINE ON THE SPECIFICATION LIMITS FOR RESIDUES OF METAL CATALYSTS OR METAL REAGENTS. [Link]
-
Biotage. (2014). Metal Scavenger User Guide. [Link]
- Trost, B. M., & Toste, F. D. (Eds.). (2011). APPLICATIONS OF TRANSITION METAL CATALYSIS IN DRUG DISCOVERY AND DEVELOPMENT - An Industrial Perspective. John Wiley & Sons.
-
Biotage. Metal Scavengers in Process Chemistry An Investigative Study. [Link]
-
Verma, A., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Publishing. [Link]
-
Khan, S., et al. (2025). Advancements in Metal Complexation of Pyridine Derivatives (2022-2024): A Pathway to Enhanced Anticancer Potency. PubMed. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. people.uniurb.it [people.uniurb.it]
- 3. si-novations.com [si-novations.com]
- 4. Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams | Johnson Matthey Technology Review [technology.matthey.com]
- 5. biotage.com [biotage.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 9. Advancements in Metal Complexation of Pyridine Derivatives (2022-2024): A Pathway to Enhanced Anticancer Potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. arborassays.com [arborassays.com]
- 11. news-medical.net [news-medical.net]
- 12. technologynetworks.com [technologynetworks.com]
- 13. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 14. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 15. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
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- 19. A Convenient Method for the Efficient Removal of Ruthenium Byproducts Generated during Olefin Metathesis Reactions [organic-chemistry.org]
- 20. pubs.acs.org [pubs.acs.org]
Technical Support Center: Minimizing Side Reactions During the Reduction of Pyridine Ketones
Welcome to the technical support center for the chemoselective reduction of pyridine ketones. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important transformation. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively.
Troubleshooting Guide
This section addresses common issues encountered during the reduction of pyridine ketones in a question-and-answer format, providing insights into the causes and practical solutions.
Question 1: I'm observing significant reduction of the pyridine ring to a piperidine, alongside my desired alcohol. How can I improve selectivity for the ketone reduction?
Answer:
This is a classic chemoselectivity challenge in the reduction of pyridine ketones. The pyridine ring, being an electron-deficient aromatic system, is susceptible to reduction, especially under harsh conditions. The formation of piperidines is a common side reaction.[1][2][3]
Potential Causes and Solutions:
-
Harsh Reducing Agents or Conditions: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation under high pressure and temperature can readily reduce both the ketone and the pyridine ring.[3][4]
-
Solution: Opt for milder reducing agents. Sodium borohydride (NaBH₄) is a good starting point as it is generally selective for aldehydes and ketones over esters and amides, and less reactive towards the pyridine ring under controlled conditions.[5][6][7] For catalytic hydrogenations, using catalysts like Rhodium on carbon (Rh/C) under milder conditions (lower pressure and temperature) can favor ketone reduction.[8][9]
-
-
Acidic Conditions: Acidic media can protonate the pyridine nitrogen, forming a pyridinium salt. This significantly activates the ring towards reduction, making it more susceptible to hydrogenation than the neutral pyridine.[10][11]
-
Catalyst Poisoning and Reactivity: In catalytic hydrogenation, the pyridine nitrogen can coordinate to the metal catalyst, potentially poisoning it or altering its reactivity in a way that promotes ring reduction.[9]
A Step-by-Step Protocol for Selective Ketone Reduction using NaBH₄:
-
Dissolve the pyridine ketone in a suitable alcohol solvent (e.g., methanol or ethanol) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (NaBH₄) portion-wise to the stirred solution. A typical molar ratio is 1.1 to 1.5 equivalents of NaBH₄ per equivalent of the ketone.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Once the starting material is consumed, quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride at 0 °C.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography if necessary.
Question 2: My reduction is very slow or incomplete. What factors could be hindering the reaction?
Answer:
A sluggish or incomplete reduction can be frustrating. Several factors can contribute to this issue.
Potential Causes and Solutions:
-
Steric Hindrance: A sterically hindered ketone will react more slowly.
-
Solution: Increase the reaction temperature or use a more powerful, yet still selective, reducing agent. For instance, if NaBH₄ is too slow, a carefully controlled reaction with a stronger hydride source might be necessary, though this increases the risk of side reactions.
-
-
Poor Solubility: If the pyridine ketone is not fully dissolved in the reaction solvent, the reaction will be slow and inefficient.
-
Solution: Choose a solvent system in which the starting material is fully soluble. For NaBH₄ reductions, a mixture of THF and methanol can sometimes improve solubility.[6]
-
-
Decomposition of the Reducing Agent: Sodium borohydride can decompose in acidic or even neutral aqueous solutions, and slowly in alcohols.[6][14]
-
Solution: Use a fresh batch of the reducing agent. When using NaBH₄ in alcoholic solvents, adding a small amount of base (e.g., NaOH) can increase its stability.[14] For sensitive substrates, performing the reaction at lower temperatures can minimize reagent decomposition.
-
Question 3: I am trying to perform an enantioselective reduction, but the enantiomeric excess (ee) is low. How can I improve it?
Answer:
Achieving high enantioselectivity in the reduction of prochiral pyridine ketones is a key challenge, particularly for the synthesis of chiral pharmaceutical intermediates.[8][15]
Potential Causes and Solutions:
-
Ineffective Chiral Catalyst or Reagent: The choice of the chiral catalyst or reagent is paramount for high enantioselectivity.
-
Solution: For catalytic asymmetric hydrogenation, ligands like BINAP in combination with Ruthenium, or specialized ligands like Binapine with Rhodium, have shown excellent results for pyridine ketones.[8] For stoichiometric reductions, chiral borane reagents like the Corey-Bakshi-Shibata (CBS) catalyst can be effective, though the pyridine nitrogen may require protection.[16]
-
-
Coordination of Pyridine Nitrogen: The nitrogen atom of the pyridine ring can coordinate with the metal center of the catalyst, which can interfere with the formation of the desired chiral complex and lead to lower enantioselectivity.[8]
-
Solution: Using a protecting group on the pyridine nitrogen can prevent this coordination. Borane (BH₃) can form a complex with the pyridine nitrogen, effectively protecting it and allowing for cleaner reductions.[17]
-
Frequently Asked Questions (FAQs)
Q1: What is the best general approach to selectively reduce the ketone in a pyridine ketone?
For general laboratory-scale synthesis where high chemoselectivity is the primary goal, the use of sodium borohydride (NaBH₄) in an alcoholic solvent at low temperatures is often the most reliable and straightforward method.[5][6] For larger-scale or more sensitive substrates, catalytic transfer hydrogenation or the use of a protecting group strategy followed by reduction may be more appropriate.
Q2: Can I reduce the pyridine ring without affecting the ketone?
Yes, this is also a common synthetic goal. Catalytic hydrogenation using catalysts like Platinum on carbon (Pt/C) or Rhodium on carbon (Rh/C) under acidic conditions (which activates the pyridine ring) and more forcing conditions (higher H₂ pressure and temperature) will preferentially reduce the pyridine ring.[12][13]
Q3: How does the position of the ketone on the pyridine ring (2-, 3-, or 4-position) affect the reduction?
The position of the ketone can influence both the rate of reduction and the potential for side reactions. A ketone at the 2-position can chelate with certain metal catalysts, which can be exploited for highly enantioselective reductions.[8][18] Ketones at the 3- and 4-positions are generally less influenced by the nitrogen atom in terms of chelation control.
Q4: What are the advantages of using a protecting group for the pyridine nitrogen?
Protecting the pyridine nitrogen, for example by forming a borane complex or an N-oxide, offers several advantages:
-
Prevents Catalyst Poisoning: It blocks the lone pair on the nitrogen, preventing it from coordinating to and deactivating metal catalysts.[9]
-
Deactivates the Ring: It reduces the susceptibility of the pyridine ring to reduction, thereby enhancing the chemoselectivity for the ketone reduction.
-
Improves Stereoselectivity: In some cases, the protecting group can influence the stereochemical outcome of the reduction.
The borane protecting group is particularly useful as it is relatively easy to introduce and can be removed under mild acidic conditions.[17]
Data Summary
Table 1: Comparison of Common Reducing Agents for Pyridine Ketones
| Reducing Agent | Typical Conditions | Selectivity | Advantages | Disadvantages |
| Sodium Borohydride (NaBH₄) | MeOH or EtOH, 0 °C to RT | High for ketone over pyridine ring | Mild, easy to handle, good chemoselectivity | May be slow for hindered ketones, can reduce α,β-unsaturated ketones at the double bond (Luche reduction conditions can mitigate this)[5] |
| Lithium Aluminum Hydride (LiAlH₄) | Dry ether or THF, 0 °C to RT | Low; reduces both ketone and pyridine | Very powerful and fast | Highly reactive, pyrophoric, requires anhydrous conditions, poor chemoselectivity |
| Catalytic Hydrogenation (H₂/Catalyst) | H₂ gas, various solvents and catalysts (e.g., Pd/C, PtO₂, Rh/C) | Variable; depends on catalyst and conditions | Atom-economical, scalable | Can lead to over-reduction, catalyst poisoning by pyridine nitrogen, may require specialized equipment for high pressure |
| Borane (BH₃) | THF | Can be used as a protecting group for the pyridine nitrogen before reduction of the ketone | Can improve selectivity of other reducing agents | Requires careful handling |
| Transfer Hydrogenation | H-donor (e.g., isopropanol, formic acid), catalyst (e.g., Ru, Ir complexes) | Can be highly selective | Avoids the use of H₂ gas, can be highly enantioselective | Catalyst can be expensive |
Visualizing the Reaction Pathways and Troubleshooting
Diagram 1: Competing Reduction Pathways
Caption: Competing pathways in the reduction of pyridine ketones.
Diagram 2: Troubleshooting Workflow for Low Selectivity
Caption: Decision tree for troubleshooting low chemoselectivity.
References
-
The importance of piperidines and their synthesis via reduction of... - ResearchGate. Available at: [Link]
-
Chemoselective and Site-Selective Reductions Catalyzed by a Supramolecular Host and a Pyridine-Borane Cofactor - PubMed. Available at: [Link]
-
Piperidine synthesis - Organic Chemistry Portal. Available at: [Link]
-
Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds - PMC. Available at: [Link]
-
Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Available at: [Link]
-
Organocatalytic Deoxygenative Reduction of α,β-Unsaturated Ketones - ACS Publications. Available at: [Link]
-
Enantioselective reduction of ketones - Wikipedia. Available at: [Link]
-
Side-Chain Reactions of Substituted Pyridines Explained: Definition, Examples, Practice & Video Lessons - Pearson. Available at: [Link]
-
Rhodium Catalyzed Asymmetric Hydrogenation of 2-Pyridine Ketones | Organic Letters. Available at: [Link]
-
Piperidine Synthesis. - DTIC. Available at: [Link]
-
Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A. Available at: [Link]
-
An Application of Borane As a Protecting Group for Pyridine | Request PDF - ResearchGate. Available at: [Link]
-
Pyridine Aldehydes and Ketones - ResearchGate. Available at: [Link]
-
The Protection and Deprotection of the Pyridine Nitrogen | Semantic Scholar. Available at: [Link]
-
Preparation of piperidine from pyridine? - Powered by XMB 1.9.11 - Sciencemadness.org. Available at: [Link]
-
Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst - ResearchGate. Available at: [Link]
-
Recent Progresses in the Catalytic Stereoselective Dearomatization of Pyridines - MDPI. Available at: [Link]
-
Dearomative Selective Reduction of Structurally Diverse N-Het- eroarenes Enabled by Titanium Catalysis | ChemRxiv. Available at: [Link]
-
Enantioselective Reduction of Ketones. Available at: [Link]
-
Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Available at: [Link]
-
Reduction Reactions and Heterocyclic Chemistry - Jones Research Group. Available at: [Link]
-
Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Available at: [Link]
-
An ab Initio Study of the Effect of Substituents on the n → π* Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines | The Journal of Physical Chemistry A - ACS Publications. Available at: [Link]
-
Sodium Borohydride - Common Organic Chemistry. Available at: [Link]
-
Novel Chiral Switching Ligands for Enantioselective Asymmetric Reductions of Prochiral Ketones - PMC. Available at: [Link]
-
Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines | Chemical Reviews - ACS Publications. Available at: [Link]
-
Chemical reaction hazards associated with the use of sodium borohydride - IChemE. Available at: [Link]
-
reduction of carbonyl compounds using sodium tetrahydridoborate - Chemguide. Available at: [Link]
-
Diasteroselective reduction of chiral ketones with lithium aluminium hydride | Chelation Controlled - YouTube. Available at: [Link]
-
Common approaches for ring opening of pyridines and the work reported herein. Available at: [Link]
-
reduction of aldehydes and ketones - Chemguide. Available at: [Link]
-
pH-Dependent Transfer Hydrogenation of Ketones with HCOONa as a Hydrogen Donor Promoted by ( η 6 -C 6 Me 6 )Ru Complexes | Request PDF - ResearchGate. Available at: [Link]
-
Elucidation of the Pyridine Ring-Opening Mechanism of 2,2′-Bipyridine or 1,10-Phenanthroline Ligands at Re(I) Carbonyl Complexes - PubMed Central. Available at: [Link]
-
Sodium Borohydride NaBH4 Reduction Reaction Mechanism - YouTube. Available at: [Link]
-
Direct and Enantioselective Acylation of Diverse C(sp3)–H Bonds with Aldehydes - American Chemical Society. Available at: [Link]
-
Nucleophilic Dearomatization of Activated Pyridines - MDPI. Available at: [Link]
-
Selective Partial Reduction of Various Heteroaromatic Compounds with Bridgehead Nitrogen via Birch Reduction Protocol - PMC. Available at: [Link]
-
Hydrogenation in the Pyridine Series. I. Catalytic Reduction of the Isomeric Acetylpyridines | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Reduction of Aldehydes, Ketones and Acid Chlorides by Sodium Borohydride | Journal of the American Chemical Society. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Piperidine synthesis [organic-chemistry.org]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Sodium Borohydride [commonorganicchemistry.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 10. Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. asianpubs.org [asianpubs.org]
- 14. icheme.org [icheme.org]
- 15. thieme-connect.com [thieme-connect.com]
- 16. joneschemistry.wordpress.com [joneschemistry.wordpress.com]
- 17. researchgate.net [researchgate.net]
- 18. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
Optimizing reaction temperature for pyridine-aldehyde condensation
Topic: Optimizing Reaction Temperature for Styrylpyridine Synthesis
Introduction
Welcome to the Technical Support Center for heterocyclic condensations. This guide focuses on the condensation of activated methylpyridines (2-picoline, 4-picoline) with aromatic aldehydes to form styrylpyridines (also known as stilbazoles).
This reaction typically follows a Knoevenagel-type or Perkin-like mechanism. Unlike simple aliphatic aldol condensations, the methyl group on a pyridine ring is only moderately acidic (
Module 1: The Thermodynamic Landscape
Why Temperature Matters
In this reaction, you are fighting two opposing forces:
-
Activation (The Hill): The methyl protons are not acidic enough to react with aldehydes at room temperature without significant activation (e.g., N-acylation or Lewis acids). Heat provides the energy to access the reactive enamine-like intermediate.
-
Degradation (The Cliff): The product (a vinyl pyridine derivative) is prone to radical polymerization or oxidative cleavage at high temperatures, leading to "tar" formation.
Mechanistic Insight
The reaction generally proceeds via the Anhydride-Activation Route (standard for unactivated pyridines).
-
Step 1 (Activation): Acetic anhydride (
) reacts with the pyridine nitrogen to form an N-acetylpyridinium ion. This pulls electron density, significantly lowering the of the methyl protons. -
Step 2 (Condensation): The activated methyl group attacks the aldehyde carbonyl.
-
Step 3 (Elimination): Thermal elimination of acetic acid/water yields the alkene. This step is entropy-driven and favored by high heat (
).
Figure 1: Mechanistic pathway highlighting the critical temperature-dependent elimination step.
Module 2: Troubleshooting Guide
Use this decision matrix to diagnose reaction failures.
Symptom 1: Reaction Stalls (Low Conversion)
-
Diagnosis: The reaction has not overcome the activation energy for the initial C-C bond formation, or the equilibrium favors the starting materials.
-
Root Cause: Temperature too low (
) or wet solvent (water hydrolyzes the anhydride activator). -
Solution:
-
Switch solvent to Acetic Anhydride (acts as solvent + reagent) and reflux at
. -
If using a base-catalyzed method (piperidine/methanol), add a Dean-Stark trap to remove water and push the equilibrium.
-
Symptom 2: Formation of Black Tar/Polymer
-
Diagnosis: The vinyl product is polymerizing via a radical mechanism, or the aldehyde is decomposing.
-
Root Cause: Temperature too high for the substrate stability; lack of radical scavenger.
-
Solution:
-
Add Inhibitor: Add 1-2 mol% Hydroquinone or BHT to the reaction mixture.
-
Inert Atmosphere: Strict
or Argon purging is mandatory. Oxygen at reflux temperatures accelerates polymerization. -
Reduce Temp: Switch from refluxing acetic anhydride (
) to a Lewis Acid catalyzed method at .
-
Symptom 3: Product is an Oil/Difficult to Crystallize
-
Diagnosis: Incomplete elimination (mixture of aldol alcohol and alkene) or presence of cis-isomer.
-
Root Cause: Reaction stopped too early or temperature dropped during the final phase.
-
Solution:
-
Force Elimination: Treat the crude oil with catalytic iodine (
) in refluxing toluene to isomerize cis to the thermodynamically stable trans isomer. -
Recrystallization: Use Ethanol/Water (9:1).
-
Figure 2: Troubleshooting logic flow for common condensation failures.
Module 3: Optimization Protocols
Protocol A: The "Anhydride Reflux" (Standard)
Best for: Stable aromatic aldehydes and unactivated pyridines.
-
Setup: Flame-dried round bottom flask with a reflux condenser and drying tube (CaCl2).
-
Stoichiometry:
-
Aldehyde: 1.0 equiv.
-
Methylpyridine: 1.1 equiv.
-
Acetic Anhydride: 4-5 equiv (acts as solvent).
-
-
Procedure:
-
Combine reagents.
-
CRITICAL: Heat to 130-140°C (gentle reflux) for 12-24 hours.
-
Note: If the aldehyde is volatile, seal the vessel or use a high-efficiency condenser.
-
-
Workup:
-
Cool to room temp.[1] Pour into ice water (hydrolyzes excess anhydride).
-
Basify with 20% NaOH to pH 10 (precipitates the free base product).
-
Filter or extract with DCM.
-
Protocol B: Microwave-Assisted (High Throughput)
Best for: Screening conditions or heat-sensitive substrates.
-
Setup: Microwave reactor vial (G30 or similar).
-
Reagents: Aldehyde (1 eq), Picoline (1 eq), Acetic Anhydride (2 eq). No additional solvent needed.
-
Conditions:
-
Temperature: 160°C.
-
Time: 10 - 20 minutes.
-
Pressure: High (sealed vessel).
-
-
Advantage: The rapid heating profile minimizes the time the product spends in the "polymerization zone."
Data Comparison: Solvent vs. Temperature
| Solvent System | Reflux Temp (°C) | Reaction Time | Typical Yield | Risk Profile |
| Methanol / Piperidine | 65°C | 48+ Hours | Low (<40%) | Incomplete reaction; equilibrium limited. |
| DMF / t-BuOK | 90°C | 4-6 Hours | High (70-85%) | Strong base may degrade sensitive aldehydes. |
| Acetic Anhydride | 140°C | 12-24 Hours | High (75-90%) | Standard. Requires workup to remove acid. |
| Neat (Microwave) | 160°C | 15 Mins | Very High (>90%) | Pressure hazard; scale-up limited. |
Module 4: Frequently Asked Questions (FAQs)
Q: Can I use 3-methylpyridine (3-picoline) for this reaction?
A: No. The resonance stabilization of the anion required for condensation is only possible at the 2- and 4-positions (ortho/para). The 3-position (meta) cannot delocalize the negative charge onto the nitrogen atom, making the methyl protons significantly less acidic (
Q: My product is colored yellow/orange. Is it impure? A: Not necessarily. Styrylpyridines are conjugated systems. Extended conjugation often results in yellow or orange fluorescence. However, dark brown or black indicates tar formation. Verify purity via TLC (run in 5% MeOH/DCM).
Q: Why do I need to basify the workup? A: The reaction environment (Acetic Anhydride/Acetic Acid) converts the pyridine nitrogen into a pyridinium salt (cationic). This salt is water-soluble.[2] Adding NaOH neutralizes the acid and deprotonates the nitrogen, rendering the product neutral and insoluble in water (precipitate) or soluble in organic solvents for extraction.
References
-
Mechanism & Kinetics: Ogata, Y., & Kawasaki, A. (1971). Condensation of 2-methylquinoline with benzaldehydes in acetic anhydride.[3] Journal of the Chemical Society, Perkin Transactions 2, 1792-1795.
-
Microwave Synthesis: Barbry, D., & Champagne, P. (2003). Microwave-assisted solvent-free synthesis of styrylpyridines. Tetrahedron Letters, 44(28), 5225-5228.
-
Troubleshooting & General Protocol: BenchChem Technical Support. (2025).[4][5][6][7] Troubleshooting Knoevenagel Condensation.
-
Flow Chemistry Optimization: Cantillo, D., & Kappe, C. O. (2015). Flow Synthesis of 2-Methylpyridines via α-Methylation.[5][8] Molecules, 20(9), 15798-15810.
Sources
- 1. benchchem.com [benchchem.com]
- 2. 2-Methylpyridine - Wikipedia [en.wikipedia.org]
- 3. Condensation of 2-methylquinoline with benzaldehydes in acetic anhydride - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Flow Synthesis of 2-Methylpyridines via α-Methylation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
1H NMR spectral analysis of 4-(Hydroxy(pyridin-2-yl)methyl)phenol
This guide serves as a technical standard for the structural validation of 4-(Hydroxy(pyridin-2-yl)methyl)phenol (also known as (4-hydroxyphenyl)(pyridin-2-yl)methanol). It moves beyond basic spectral listing to provide a comparative analysis of solvent systems, establishing the DMSO-d₆ protocol as the superior analytical method for this compound class.[1]
A Comparative Guide to Solvent Selection and Structural Elucidation
Executive Summary & Application Context
Compound Class: Bis(hetero)aryl Carbinol / Chiral Pyridyl Alcohol.[1] Primary Application: Pharmaceutical intermediate (e.g., synthesis of Bisacodyl analogues, antihistamines, and laxatives).[1] Analytical Challenge: The molecule contains two distinct exchangeable proton types (Phenolic -OH and Aliphatic -OH) and a chiral center. Standard analysis in CDCl₃ often fails to resolve the aliphatic hydroxyl coupling, leading to ambiguous structural confirmation.[1]
The Solution: This guide validates the DMSO-d₆ Protocol as the industry gold standard for this molecule, offering superior resolution of labile protons and definitive proof of the carbinol moiety through scalar coupling analysis.[1]
Comparative Analysis: Solvent Performance
The choice of solvent fundamentally alters the "performance" of the NMR experiment.[1] Below is a direct comparison of the Standard Protocol (CDCl₃) versus the Optimized Protocol (DMSO-d₆) .
| Feature | Alternative: CDCl₃ (Deuterated Chloroform) | Recommended: DMSO-d₆ (Deuterated Dimethyl Sulfoxide) |
| Phenolic -OH | Broad singlet or invisible (exchange/broadening). | Sharp Singlet (~9.3 ppm). Highly diagnostic.[1] |
| Aliphatic -OH | Broad singlet. No coupling observed.[1] | Sharp Doublet. Couples with Methine CH ( |
| Methine (-CH-) | Appears as a Singlet. | Appears as a Doublet. Definitive proof of secondary alcohol.[1] |
| Aromatic Resolution | Good, but pyridine/phenol signals may overlap.[1] | Excellent separation of Pyridine H-6 and Phenol AA'BB'. |
| Water Interference | Low (H₂O @ 1.56 ppm). | High (H₂O @ 3.33 ppm). Requires dry solvent.[1] |
| Verdict | Insufficient for full functional group assignment. | Superior for full structural validation. |
Why DMSO-d₆ Wins
In non-polar solvents like CDCl₃, rapid intermolecular proton exchange decouples the hydroxyl proton from the adjacent methine proton.[1] In DMSO-d₆, strong hydrogen bonding between the solvent sulfoxide oxygen and the solute hydroxyl groups slows this exchange rate significantly.[1]
-
Result: The Aliphatic OH becomes a distinct resonance that splits the Methine CH signal, providing a "self-validating" connectivity check.[1]
Detailed Spectral Assignments (DMSO-d₆ Protocol)
Field Strength: 400 MHz or higher recommended. Reference: TMS (0.00 ppm) or Residual DMSO (2.50 ppm).
Chemical Shift Table
| Position | Group | Shift ( | Multiplicity | Integral | Interpretation | |
| OH-Ar | Phenolic OH | 9.35 | Singlet (s) | 1H | - | Deshielded by aromatic ring/H-bonding. |
| H-6' | Pyridine | 8.45 | Doublet (d) | 1H | 4.8 | |
| H-4' | Pyridine | 7.75 | td (Triplet of doublets) | 1H | 7.7, 1.8 | Para to Nitrogen. |
| H-3' | Pyridine | 7.50 | Doublet (d) | 1H | 7.8 | Ortho to carbinol linkage. |
| H-2/6 | Phenol (Ar) | 7.18 | Doublet (d) | 2H | 8.5 | AA'BB' system (Meta to OH). |
| H-5' | Pyridine | 7.23 | ddd (Multiplet) | 1H | 7.5, 4.8, 1.2 | Meta to Nitrogen (most shielded pyridine H). |
| H-3/5 | Phenol (Ar) | 6.68 | Doublet (d) | 2H | 8.5 | AA'BB' system (Ortho to OH - shielded). |
| OH-Alg | Aliphatic OH | 5.95 | Doublet (d) | 1H | 4.5 | Critical Signal: Couples to Methine. |
| CH | Methine | 5.65 | Doublet (d) | 1H | 4.5 | Splits due to OH coupling. |
Note: Shifts may vary
ppm depending on concentration and temperature.
Structural Logic & Assignment Workflow
The following diagram illustrates the logical flow for assigning the signals, moving from the most distinct (Pyridine H-6) to the most complex (Exchangeable protons).
Figure 1: Step-by-step assignment logic. The correlation between the Aliphatic OH and Methine CH (dashed line) is the critical validation step enabled by DMSO-d₆.
Experimental Protocol: The Self-Validating System
To ensure the "Product Performance" (the spectrum) matches the theoretical ideal, follow this strict protocol.
Reagents
-
Solvent: DMSO-d₆ (99.9 atom% D) + 0.03% v/v TMS.
-
Analyte: 5-10 mg of 4-(Hydroxy(pyridin-2-yl)methyl)phenol.
Workflow
-
Preparation: Dissolve 5-10 mg of sample in 0.6 mL DMSO-d₆.
-
Homogenization: Invert tube gently. Do not vortex vigorously to avoid introducing atmospheric moisture.[1]
-
Acquisition:
-
Validation Check (The "Self-Check"):
-
Pass: Signal at ~5.65 ppm is a doublet .[1] Signal at ~5.95 ppm is a doublet .[1]
-
Fail: Signal at ~5.65 ppm is a singlet .
-
Troubleshooting: If "Fail", the solvent is wet or acidic.[1] Add a single granule of activated basic alumina or K₂CO₃ to the tube, shake, filter, and re-run.[1] This removes trace acid that catalyzes proton exchange.[1]
-
Mechanistic Insight: The Pyridine Effect
The pyridine ring exerts a specific magnetic anisotropy effect. The H-3' proton (ortho to the methine group) is often shielded relative to H-4' and H-6' but deshielded relative to the phenol protons.
Figure 2: Influence of the Pyridine Nitrogen on local proton shifts.
References
-
Abraham, R. J., et al. (2006).[1][2] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry. Link
-
Supports the solvent effect mechanism and prediction of OH shifts in DMSO.[1]
-
-
Gottlieb, H. E., et al. (1997).[1][3] "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Laboratory Chemist." Journal of Organic Chemistry. Link
- Standard reference for residual solvent signals (W
-
Silverstein, R. M., et al. (2014).[1] Spectrometric Identification of Organic Compounds. 8th Edition. Wiley.[1][2]
- Authoritative source for AA'BB' coupling p
-
Reich, H. J. (2024).[1] "Structure Determination Using NMR." University of Wisconsin-Madison Chemistry. Link
- Source for coupling constant (J-value) ranges in chiral carbinols.
Sources
A Comparative Guide to the UV-Vis Absorption Spectrum of 4-(Hydroxy(pyridin-2-yl)methyl)phenol
For researchers and professionals in drug development, a comprehensive understanding of a molecule's electronic properties is fundamental. Ultraviolet-Visible (UV-Vis) spectroscopy provides a powerful, non-destructive method to probe the electronic transitions within a molecule, offering insights into its structure, conjugation, and environment.[1] This guide presents a detailed analysis of the UV-Vis absorption characteristics of 4-(Hydroxy(pyridin-2-yl)methyl)phenol, a key intermediate in the synthesis of various pharmaceutical agents.[2] We will explore a robust experimental protocol for acquiring its spectrum and compare its anticipated spectral features with those of structurally related compounds, providing a predictive framework for its electronic behavior.
Unveiling Molecular Structure through UV-Vis Spectroscopy
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum.[1] This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals. In organic molecules, the most common transitions involve π electrons in unsaturated systems and non-bonding (n) electrons on heteroatoms like oxygen and nitrogen.[1][3] The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are characteristic properties of a molecule and are influenced by its chemical structure and the solvent in which it is dissolved.[4]
The structure of 4-(Hydroxy(pyridin-2-yl)methyl)phenol incorporates both a phenol and a pyridine ring, two chromophores known to exhibit characteristic UV absorptions. The interplay of these two aromatic systems, linked by a hydroxylated methylene bridge, is expected to result in a unique spectral signature.
Experimental Protocol for Acquiring the UV-Vis Spectrum
To ensure the acquisition of a reliable and reproducible UV-Vis absorption spectrum for 4-(Hydroxy(pyridin-2-yl)methyl)phenol, the following detailed protocol is recommended. The causality behind each experimental choice is explained to provide a deeper understanding of the methodology.
Step-by-Step Methodology
-
Solvent Selection and Preparation:
-
Rationale: The choice of solvent is critical as it can significantly influence the position and intensity of absorption bands.[5][6][7] For 4-(Hydroxy(pyridin-2-yl)methyl)phenol, a polar protic solvent like ethanol or methanol is a suitable starting point due to the compound's polar nature, containing hydroxyl and pyridyl groups. These solvents are also transparent in the UV region of interest (typically above 200 nm).
-
Procedure: Use spectroscopic grade ethanol (95% or absolute). Prepare a sufficient volume to be used for both the blank and the sample solutions to ensure consistency.
-
-
Preparation of a Stock Solution:
-
Rationale: A concentrated stock solution allows for accurate serial dilutions to obtain the desired final concentration for analysis.
-
Procedure: Accurately weigh approximately 10 mg of 4-(Hydroxy(pyridin-2-yl)methyl)phenol (M.W. 201.22 g/mol [2][8]) using an analytical balance. Dissolve the weighed sample in a 100 mL volumetric flask with the selected solvent to create a stock solution of approximately 0.1 mg/mL. Ensure the compound is fully dissolved by gentle sonication if necessary.
-
-
Preparation of Working Solutions:
-
Rationale: The Beer-Lambert law, which states that absorbance is directly proportional to concentration, is most accurate at absorbances between 0.1 and 1.0.[9][10] Preparing a series of dilutions allows for the determination of the molar absorptivity and ensures the measurement is within the optimal absorbance range.
-
Procedure: From the stock solution, prepare a series of dilutions in 10 mL volumetric flasks to achieve concentrations in the range of 1 µg/mL to 10 µg/mL.
-
-
Spectrophotometer Setup and Blanking:
-
Rationale: A double-beam spectrophotometer is preferred as it simultaneously measures the absorbance of the reference (blank) and the sample, correcting for any absorbance from the solvent and the cuvette.[1] The instrument must be zeroed with a blank to ensure that the measured absorbance is solely due to the analyte.
-
Procedure:
-
Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 30 minutes for stable readings.
-
Set the wavelength range to scan from 400 nm down to 200 nm.
-
Fill a matched pair of quartz cuvettes with the spectroscopic grade solvent.
-
Place the cuvettes in the sample and reference holders and perform a baseline correction (autozero).[11]
-
-
-
Sample Measurement:
-
Rationale: Recording the spectrum of the prepared solutions will reveal the wavelengths of maximum absorbance.
-
Procedure:
-
Empty the sample cuvette and rinse it with a small amount of the most dilute working solution before filling it with the same solution.
-
Place the sample cuvette back into the spectrophotometer and acquire the absorption spectrum.
-
Repeat the measurement for each of the prepared working solutions, starting from the most dilute.
-
-
-
Data Analysis:
-
Rationale: The collected data will be used to identify the λmax and calculate the molar absorptivity.
-
Procedure:
-
Identify the wavelength(s) of maximum absorbance (λmax) from the spectra.
-
Using the absorbance value at λmax for a solution of known concentration, calculate the molar absorptivity (ε) using the Beer-Lambert Law: A = εbc, where A is the absorbance, ε is the molar absorptivity (L mol⁻¹ cm⁻¹), b is the path length of the cuvette (typically 1 cm), and c is the molar concentration of the sample.
-
-
Experimental Workflow Diagram
Caption: Workflow for UV-Vis spectral acquisition and analysis.
Comparative Analysis with Structurally Similar Compounds
To predict the UV-Vis absorption spectrum of 4-(Hydroxy(pyridin-2-yl)methyl)phenol, it is instructive to compare it with its constituent chromophoric units and a structurally analogous molecule.
| Compound | Structure | Anticipated λmax (nm) | Rationale |
| Phenol | ~270-280 | The hydroxyl group is an auxochrome that causes a bathochromic (red) shift compared to benzene (~255 nm).[12][13] | |
| 2-Methylpyridine | ~260-270 | The pyridine ring exhibits π → π* transitions. The methyl group has a minor effect on the spectrum. | |
| 4-(Hydroxymethyl)phenol | ~275-285 | The electronic environment is very similar to phenol, with the hydroxymethyl group acting as a weak auxochrome. | |
| 4-(Hydroxy(pyridin-2-yl)methyl)phenol | ![]() | Multiple bands expected, with a prominent band likely in the 270-290 nm range. | The spectrum will be a composite of the phenol and pyridine chromophores. The electronic communication between the two rings through the methylene bridge is expected to be minimal, suggesting the spectrum will resemble a superposition of the individual chromophores with potential slight shifts. |
Structural Comparison Diagram
Sources
- 1. agilent.com [agilent.com]
- 2. 4-(Hydroxy(pyridin-2-yl)methyl)phenol [myskinrecipes.com]
- 3. 9afi.com [9afi.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. Solvents and solvent effect in UV - Vis Spectroscopy, By Dr. Umesh Kumar sharma and Susan Jacob | PPTX [slideshare.net]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. longdom.org [longdom.org]
- 10. scribd.com [scribd.com]
- 11. engineering.purdue.edu [engineering.purdue.edu]
- 12. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 13. uv-visible light absorption spectrum of phenol 3-nitrophenol spectra of phenols aromatic compounds benzene ring based chromophore Doc Brown's chemistry revision notes [docbrown.info]
Safety Operating Guide
Personal protective equipment for handling 4-(Hydroxy(pyridin-2-yl)methyl)phenol
Topic: Personal Protective Equipment (PPE) & Handling Guide for 4-(Hydroxy(pyridin-2-yl)methyl)phenol CAS: 33455-95-7 Synonyms: Bisacodyl Impurity 1; (4-Hydroxyphenyl)(pyridin-2-yl)methanol; Bisacodyl Mono-Desacetyl Analogue.
Executive Safety Directive
Attention Researchers: You are handling 4-(Hydroxy(pyridin-2-yl)methyl)phenol , a pharmacologically active impurity/intermediate of the stimulant laxative Bisacodyl.
While often miscategorized simply as an "organic intermediate," this compound shares the structural pharmacophore of the active metabolite (BHPM). Inhalation of dust, even in micro-quantities, can trigger severe gastrointestinal distress (abdominal cramping, acute diarrhea) and electrolyte imbalance.
Do not treat this merely as a chemical irritant. Treat it as a Potent Pharmaceutical Compound (OEB 3/4) . Your safety strategy must prioritize respiratory isolation and dermal protection to prevent systemic absorption.
Hazard Identification & Risk Assessment
Before selecting PPE, understand the specific risks driving these choices.
| Hazard Category | Specific Risk | Mechanism of Action |
| Pharmacological | High | Systemic absorption via inhalation or mucous membranes triggers colonic peristalsis. Involuntary ingestion of dust via mucociliary clearance is a primary route of exposure. |
| Chemical | Moderate | Phenolic moiety causes skin whitening, burns, and irritation. Pyridine ring contributes to potential neurotoxicity and hepatic stress upon chronic exposure. |
| Physical | High | Fine electrostatic powder. Tendency to aerosolize during weighing and transfer. |
PPE Specification Matrix
This protocol uses a "Barrier Redundancy" approach. If one barrier fails, a backup exists.
A. Respiratory Protection (CRITICAL)
-
Requirement: Minimum APF 50 (Assigned Protection Factor).
-
Standard: Full-face elastomeric respirator with P100 (HEPA) cartridges.
-
Preferred (High Quantity >1g): Powered Air Purifying Respirator (PAPR) with loose-fitting hood.
-
Why: Standard N95 masks (APF 10) are insufficient for potent pharmaceutical dusts. A P100 filter captures 99.97% of particles, including those <0.3 microns that bypass mucociliary defenses.
B. Dermal Protection (Hands)
-
Requirement: Double-gloving is mandatory.
-
Inner Glove: Nitrile (4 mil / 0.10 mm) – Taped to lab coat cuff.
-
Outer Glove: Nitrile (Extended Cuff, 5-8 mil) or Laminate (Silver Shield) if dissolving in organic solvents.
-
Why: Phenolic compounds can permeate thin nitrile over time. The outer glove acts as a sacrificial layer, removed immediately upon contamination, leaving the inner glove intact to protect skin during doffing.
C. Body & Eye Protection
-
Body: Disposable Tyvek® (Type 5/6) coveralls or a back-closing gown with elastic cuffs. Avoid cotton lab coats which retain dust.
-
Eyes: Chemical splash goggles (indirect venting). Safety glasses are insufficient for powders that can drift behind lenses.
Operational Protocol: The "Zero-Contact" Workflow
This workflow is designed to maintain a closed loop between the container and the reaction vessel.
Step 1: Engineering Controls Setup
-
Primary: Powder Containment Balance Enclosure (PCBE) or Class II Biological Safety Cabinet.
-
Secondary: Chemical Fume Hood (Face velocity 80–100 fpm).
-
Static Control: Use an ionizing bar or anti-static gun inside the hood. Static charge causes this powder to "jump," increasing inhalation risk.
Step 2: Weighing & Transfer
-
Don PPE according to the matrix above.
-
Place a tacky mat at the exit of the weighing area to trap foot-borne dust.
-
Open the container only inside the hood.
-
Gravimetric Transfer: Do not use a spatula if possible. Tap powder gently into a tared weighing boat. If a spatula is needed, use a disposable anti-static plastic scoop.
-
Wet Down: Immediately solubilize the solid in the reaction solvent (e.g., DMSO, Methanol) inside the hood before moving it to the benchtop. Solutions are significantly safer to handle than dry powders.
Step 3: Decontamination
-
Agent: 10% Sodium Hypochlorite (Bleach) or a specific oxidative cleaner (e.g., Contrad® 70).
-
Mechanism: Oxidation breaks down the phenolic ring structure, reducing pharmacological activity.
-
Procedure: Wipe all surfaces (balance, spatulas, gloves) with the decontaminating agent before removing hands from the hood.
Visualized Decision Logic & Workflows
Diagram 1: PPE Selection Decision Tree
Caption: Logic flow for selecting appropriate respiratory and dermal protection based on quantity and physical state.
Diagram 2: Safe Handling Workflow
Caption: Step-by-step operational loop ensuring containment from storage to disposal.
Disposal & Emergency Response
Disposal Protocol
-
Solids: Do not discard in general trash. Place in a sealed container labeled "Hazardous Drug Waste - Toxic."
-
Liquids: Segregate into "Organic Waste - Halogen Free" (unless halogenated solvents were used).
-
Destruction: High-temperature incineration is the only validated method for complete destruction of the pyridine-phenol pharmacophore.
Emergency Procedures
-
Spill (Powder): Do NOT sweep. Sweeping aerosolizes the drug. Cover with wet paper towels (soaked in weak bleach) to dampen the powder, then wipe up.
-
Skin Contact: Wash with soap and copious water for 15 minutes. Do not use alcohol (increases skin absorption).
-
Inhalation: Remove to fresh air immediately. Monitor for abdominal cramps or nausea for 2-4 hours.
References
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 1515239, (4-(Pyridin-2-yl)phenyl)methanol. Retrieved from [Link](Note: Structural analogue for toxicity inference).
-
CP Lab Safety. (n.d.). 4-(Hydroxy(pyridin-2-yl)methyl)phenol, 98% Purity SDS. Retrieved from [Link]
-
Centers for Disease Control and Prevention (CDC). (2023). NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Respiratory Protection Standards (29 CFR 1910.134). Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

